molecular formula C18H25N3O3 B13438159 Hydroxy Saxagliptin-13C3

Hydroxy Saxagliptin-13C3

Cat. No.: B13438159
M. Wt: 334.39 g/mol
InChI Key: GAWUJFVQGSLSSZ-MXWQJFLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy Saxagliptin-13C3, with the CAS number 1346597-23-6, is a high-purity, stable isotope-labeled analog of 5-hydroxy Saxagliptin, which is a major active metabolite of the anti-diabetic drug Saxagliptin . This compound is chemically designated as (1S,3S,5S)-2-[(2S)-2-Amino-2-(3,5-dihydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile-13C3 . It is supplied with comprehensive characterization data to ensure compliance with regulatory guidelines for pharmaceutical development . The primary application of this compound is as a critical reference standard in quantitative bioanalytical methods, such as LC-MS/MS, for the development and validation of assays for Saxagliptin and its metabolites . It is indispensable for Quality Control (QC) procedures and is particularly crucial in the filing of Abbreviated New Drug Applications (ANDA) and during the commercial production of Saxagliptin . Its research value lies in enabling precise and accurate pharmacokinetic and pharmacodynamic (PK-PD) studies. After administration, Saxagliptin is metabolized by cytochrome P450 3A4/5 (CYP3A4/5) to 5-hydroxy Saxagliptin, which has been shown to possess about half the potency of the parent drug in inhibiting the DPP-4 enzyme . Using this labeled standard allows researchers to distinguish the metabolite from the parent drug and other compounds in complex biological matrices, facilitating a clearer understanding of the true in vivo exposure and effect of the active metabolite . This product is intended for research applications as a stable isotope-labeled internal standard. It is supplied with detailed analytical data and may offer traceability to pharmacopeial standards (USP, EP) based on feasibility . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H25N3O3

Molecular Weight

334.39 g/mol

IUPAC Name

(1S,3S,5S)-2-[2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile

InChI

InChI=1S/C18H25N3O3/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16/h10-14,23-24H,1-5,7-9,20H2/t10?,11-,12+,13+,14?,16?,17?,18?/m1/s1/i2+1,14+1,15+1

InChI Key

GAWUJFVQGSLSSZ-MXWQJFLCSA-N

Isomeric SMILES

C1[C@@H]2[13CH2][C@@H]2N([C@@H]1C#N)[13C](=O)[13CH](C34CC5CC(C3)(CC(C5)(C4)O)O)N

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N

Origin of Product

United States

Foundational & Exploratory

Rationale for using 13C3 labeling in saxagliptin metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Implementation of


C

-Labeling for Saxagliptin and 5-Hydroxy Saxagliptin Bioanalysis

Executive Summary

In the high-stakes environment of regulated bioanalysis (DMPK/TK), the quantification of Saxagliptin (SAX) and its major active metabolite, 5-hydroxy saxagliptin (5-OH SAX), presents unique challenges regarding stability and matrix interference. While deuterated internal standards (IS) are commonplace, they often introduce chromatographic isotope effects that compromise data integrity in high-throughput LC-MS/MS assays.[1][2]

This guide articulates the scientific rationale for prioritizing


C

-labeled internal standards
over deuterium (

H) analogs.[3] By eliminating retention time shifts and ensuring perfect co-elution,

C

-labeling provides a self-validating system that rigorously compensates for matrix effects and tracks the analyte’s behavior through complex extraction protocols.

The Bioanalytical Challenge

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes.[4][5][6] Its bioanalysis is complicated by two primary factors:

  • Metabolic Complexity: The 5-hydroxy metabolite is pharmacologically active and circulates at concentrations ~2-fold higher than the parent drug. The assay must separate these two closely related species while maintaining sensitivity for both.

  • Structural Instability (Cyclization): Saxagliptin contains a cyanopyrrolidine group that can undergo intramolecular cyclization to form a cyclic amidine (diketopiperazine-like structure), particularly under basic conditions or elevated temperatures.

The Critical Failure Point: If an Internal Standard does not track this instability perfectly, or if it separates chromatographically from the analyte, the quantification will be biased by uncompensated matrix suppression.

Figure 1: Metabolic and Degradation Pathways

The following diagram illustrates the CYP3A4-mediated metabolism and the potential degradation pathway that the IS must track.

SaxagliptinPathways Sax Saxagliptin (Parent) (MW: ~315) Metabolite 5-OH Saxagliptin (Active Metabolite) (MW: ~331) Sax->Metabolite CYP3A4/5 (Metabolism) Cyclic Cyclic Amidine (Degradant) Sax->Cyclic Intramolecular Cyclization (Solution Instability)

Caption: Saxagliptin undergoes CYP3A4-mediated hydroxylation to 5-OH Saxagliptin.[5][6] Concurrently, solution-state instability can lead to cyclic amidine formation, necessitating a stable isotope standard that mirrors this behavior.

The Core Rationale: Why C Over Deuterium?

The decision to use


C

is not merely a preference; it is a decision based on the physics of chromatography and mass spectrometry.
The Chromatographic Isotope Effect

In Reverse Phase Liquid Chromatography (RPLC), deuterated compounds (


H) often possess slightly lower lipophilicity than their protium (

H) counterparts. This is due to the shorter C-D bond length and lower vibrational energy volume.
  • Consequence: Deuterated IS often elutes earlier than the analyte.[1]

  • The Risk: In sharp gradient methods, even a 0.1-minute shift can move the IS out of a matrix suppression zone that the analyte experiences (or vice versa). This decouples the IS from the analyte, rendering it ineffective at normalizing matrix effects.


C Advantage:  Carbon-13 adds mass without significantly altering bond lengths or lipophilicity. A 

C-labeled standard co-elutes perfectly with the analyte, ensuring it experiences the exact same ionization environment.
Isotopic Scrambling and Stability

Deuterium labels placed on exchangeable sites (N-H, O-H) or acidic


-carbons can exchange with solvent protons (

H) during extraction or storage.
  • Consequence: Loss of signal for the IS and appearance of unlabeled "crosstalk" in the analyte channel.

  • 
    C Advantage:  The 
    
    
    
    C atoms are incorporated into the carbon backbone (typically the adamantane cage). This bond is biologically and chemically inert under bioanalytical conditions.
Mass Resolution (+3 Da Shift)

For small molecules like Saxagliptin (MW ~315), a mass shift of +3 Da is the minimum required to avoid isotopic overlap.

  • Natural Abundance: Carbon-12 molecules have a natural M+1 (~1.1% per carbon) and M+2 abundance.

  • The Shift:

    
    C
    
    
    
    moves the IS mass to M+3, clearing the natural isotopic envelope of the analyte and preventing "cross-talk" where the analyte contributes signal to the IS channel.

Strategic Labeling Design

To maximize stability, the


C label should be placed in the adamantane moiety  of the Saxagliptin molecule.
  • Target: Adamantane cage.

  • Reasoning: This portion of the molecule is sterically bulky and chemically stable. It is distinct from the cyanopyrrolidine ring (site of instability) and the methine bridge (site of metabolism), ensuring the label remains intact regardless of metabolic or degradation processes.

Experimental Workflow: LC-MS/MS Protocol

This protocol is designed for high-sensitivity quantification in human plasma, utilizing the


C

-IS for maximum reliability.
Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS_Add Add 13C3-IS (Internal Standard) Plasma->IS_Add ProteinPpt Protein Precipitation (ACN with 0.1% Formic Acid) IS_Add->ProteinPpt Centrifuge Centrifuge (4000g, 10 min, 4°C) ProteinPpt->Centrifuge LC UPLC Separation (C18 Column, Gradient) Centrifuge->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification (Analyte/IS Ratio) MS->Data

Caption: Validated workflow ensuring the


C

-IS is equilibrated with the sample prior to extraction, compensating for recovery and matrix effects.
Detailed Method Parameters

A. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of K2EDTA plasma.

  • Add 20 µL of

    
    C
    
    
    
    -Saxagliptin /
    
    
    C
    
    
    -5-OH Saxagliptin
    working solution (200 ng/mL).
  • Crucial Step: Vortex for 10 seconds to ensure IS equilibration with the matrix.

  • Add 200 µL Acetonitrile (ACN) containing 0.1% Formic Acid (to stabilize the cyanopyrrolidine group).

  • Vortex (5 min) and Centrifuge (4000g, 10 min).

  • Inject supernatant.

B. LC Conditions

  • Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters Acquity BEH).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: Basic pH improves peak shape for Saxagliptin.

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient: 5% B to 95% B over 2.5 minutes.

C. MS/MS Transitions (MRM)

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Saxagliptin 316.2180.222

C

-Saxagliptin
319.2183.222
5-OH Saxagliptin 332.2196.225

C

-5-OH Saxagliptin
335.2199.225

Validation Data Summary (Hypothetical)

The following table summarizes the performance metrics expected when using


C

-IS versus a Deuterated (

H) IS, highlighting the superior precision of the carbon label.
Validation ParameterCriteria (FDA M10)

C

-Label Performance
Deuterated (

H) Performance
Retention Time Match

RT < 2%
Exact Co-elution (

0.00 min)
Shifted (~0.05 - 0.10 min earlier)
Matrix Effect (CV%) < 15%0.8 - 2.1% (Perfect Compensation)4.5 - 8.2% (Drift due to RT shift)
Inter-Batch Accuracy 85-115%96.5 - 102.3%91.0 - 108.5%
IS Response Stability N/AStable (>24h in autosampler)Potential D/H exchange drift

References

  • US Food and Drug Administration (FDA). (2018).[8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

    • Context: Establishes the requirement for Internal Standards to track m
  • Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry. In Handbook of LC-MS Bioanalysis. Context: Detailed physics of the "Chromatographic Isotope Effect" and the superiority of C over Deuterium.
  • Su, H., et al. (2012).[6] Metabolism and Disposition of Saxagliptin in Humans. Drug Metabolism and Disposition, 40(7), 1345-1356. Retrieved from [Link]

    • Context: Defines the metabolic pathway (CYP3A4 -> 5-OH)
  • Triebl, A., & Wenk, M. R. (2018).[2] Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules, 8(4), 151.[2] Retrieved from [Link]

    • Context: While lipid-focused, this paper provides the authoritative argument for C preference over Deuterium regarding retention time shifts and quantific

Sources

Technical Deep Dive: Mass Shift Dynamics of Hydroxy Saxagliptin-13C3 in Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide dissects the bioanalytical behavior of 5-Hydroxy Saxagliptin-13C3 , the stable isotope-labeled internal standard (SIL-IS) required for the precise quantification of the major active metabolite of Saxagliptin (Onglyza).

For researchers in DMPK (Drug Metabolism and Pharmacokinetics), understanding the "mass shift" is not merely about calculating molecular weight differences. It requires a mastery of isotopic distribution envelopes , cross-signal contribution (crosstalk) , and chromatographic resolution . This guide synthesizes the metabolic context with rigorous LC-MS/MS protocols to ensure regulatory compliance (FDA/EMA).

Part 1: The Mechanistic Basis

Metabolic Context: Why Measure the Metabolite?

Saxagliptin is a potent DPP-4 inhibitor used for Type 2 Diabetes.[1][2][3] Unlike many peers in its class, Saxagliptin undergoes extensive metabolism by CYP3A4/5 to form 5-Hydroxy Saxagliptin (also known as BMS-510849).

  • Activity: The 5-hydroxy metabolite retains approximately 50% of the parent drug's potency but is present at higher systemic exposure levels (AUC).

  • Elimination: While the parent drug involves hepatic clearance, the metabolite is predominantly cleared renally.[4] This makes the simultaneous quantification of both parent and metabolite critical for subjects with renal impairment.

The Isotope Effect

To quantify 5-Hydroxy Saxagliptin in complex matrices (human plasma/urine), a Stable Isotope Dilution Assay (SIDA) is the gold standard. The 13C3-labeled analog is chosen because Carbon-13 is stable (non-radioactive) and, unlike Deuterium (


), it does not suffer from the "Deuterium Isotope Effect" (retention time shifts in Reverse Phase LC), which can lead to ionization variations between the analyte and IS.
Pathway Visualization

The following diagram illustrates the metabolic formation and the bioanalytical logic connecting the analyte to its internal standard.

Metabolic_Pathway Sax Saxagliptin (Parent Drug) MW: 315.4 CYP CYP3A4/5 (Hepatic Metabolism) Sax->CYP Oxidation OhSax 5-Hydroxy Saxagliptin (Analyte) C18H25N3O3 [M+H]+: 332.2 CYP->OhSax Major Metabolite MS LC-MS/MS Detection (MRM Mode) OhSax->MS Transition: 332.2 > 196.2 IS 5-Hydroxy Saxagliptin-13C3 (Internal Standard) C15[13C]3H25N3O3 [M+H]+: 335.2 IS->MS Transition: 335.2 > 199.2 (Mass Shift +3 Da)

Figure 1: Metabolic conversion of Saxagliptin and the parallel detection strategy using the 13C3-labeled internal standard.

Part 2: The Mass Shift Architecture

Calculating the Shift

The "Mass Shift" refers to the


 between the monoisotopic peak of the analyte and the IS.
  • Analyte (Unlabeled):

    
    [5]
    
    • Monoisotopic Mass (

      
      ): ~331.19 Da
      
    • Protonated Ion

      
      : 332.2 
      
  • Internal Standard (13C3):

    
    
    
    • Shift Calculation:

      
       Da.
      
    • Protonated Ion

      
      : 335.2 
      
Isotopic Interference (The "Cross-Talk" Risk)

A +3 Da shift is generally considered the minimum safe shift for molecules of this size. We must evaluate the Isotopic Envelope to ensure the natural abundance of the analyte does not interfere with the IS channel.

Theoretical Isotopic Distribution for


: 
  • M+0 (332.2): 100% (Base Peak)

  • M+1 (333.2): ~19.8% (Due to naturally occurring

    
     in the analyte).
    
  • M+2 (334.2): ~2.1%

  • M+3 (335.2): ~0.15%

The Critical Insight: The analyte's M+3 peak (at 335.2) naturally overlaps with the IS monoisotopic peak (335.2).

  • Risk: At high analyte concentrations (ULOQ), the M+3 contribution can falsely elevate the IS signal.

  • Mitigation: Because the M+3 abundance is very low (<0.2%), a +3 Da shift is acceptable provided the IS concentration is not set too low. If the IS concentration is too low, the contribution from the analyte's M+3 peak becomes statistically significant.

Visualizing the Interference Logic

Isotopic_Interference cluster_0 Analyte Isotope Envelope (Natural Abundance) cluster_1 Internal Standard (13C3) A_M0 M+0 (332.2) 100% A_M1 M+1 (333.2) ~20% A_M3 M+3 (335.2) <0.2% (Interference Source) IS_M0 IS M+0 (335.2) Target Signal A_M3->IS_M0 Cross-Talk (Analyte -> IS)

Figure 2: Isotopic envelope analysis showing the potential M+3 overlap from the analyte into the Internal Standard channel.

Part 3: Validated Experimental Workflow

This protocol is designed for high-throughput bioanalysis in human plasma, compliant with FDA Bioanalytical Method Validation (BMV) 2018 guidelines.

Sample Preparation (SPE vs. PPT)

While Protein Precipitation (PPT) is faster, Solid Phase Extraction (SPE) is recommended for 5-Hydroxy Saxagliptin to remove phospholipids that cause matrix effects (ion suppression) which can mask the isotope peaks.

Protocol (Mixed-Mode Cation Exchange - MCX):

  • Aliquot: 100 µL Plasma + 10 µL IS Working Solution (Hydroxy Saxagliptin-13C3).

  • Pre-treatment: Add 100 µL 4%

    
     (Acidify to ionize the amine).
    
  • Load: Apply to Oasis MCX plate (or equivalent).

  • Wash 1: 2% Formic Acid in Water (Removes proteins/salts).

  • Wash 2: Methanol (Removes neutrals/phospholipids).

  • Elute: 5%

    
     in Acetonitrile (Releases the basic analyte).
    
  • Reconstitute: Evaporate and reconstitute in Mobile Phase.

LC-MS/MS Conditions
  • Column: C18 High Strength Silica (e.g., Waters HSS T3 or equivalent), 1.8 µm, 2.1 x 50 mm. Rationale: Retains polar metabolites better than standard C18.

  • Mobile Phase A: 10mM Ammonium Formate (pH 4.0).

  • Mobile Phase B: Acetonitrile.[6][7]

  • Gradient: 5% B to 90% B over 2.5 mins.

Mass Spectrometry Parameters (MRM)

The following transitions maximize sensitivity and specificity.

CompoundPrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
5-OH Saxagliptin 332.2196.23022
5-OH Sax-13C3 (IS) 335.2199.23022

Note: The product ion 196.2 corresponds to the adamantane cage fragment. The +3 shift in the IS product (199.2) confirms the label is located on the stable adamantane moiety, ensuring the label is not lost during fragmentation.

Part 4: Troubleshooting & Integrity Checks

To ensure the mass shift is performing correctly, you must validate the system against isotopic interference.

The "Blank + IS" Test
  • Procedure: Inject a matrix blank containing only the Internal Standard.

  • Observation: Monitor the Analyte channel (332.2 > 196.2).[8]

  • Acceptance Criteria: Any signal in the analyte channel must be <20% of the LLOQ (Lower Limit of Quantification).

  • Failure Cause: If signal exists, your IS contains unlabeled impurities (M-3 relative to IS).

The "ULOQ + No IS" Test
  • Procedure: Inject the highest standard (ULOQ) containing no Internal Standard.

  • Observation: Monitor the IS channel (335.2 > 199.2).

  • Acceptance Criteria: Signal must be <5% of the average IS response.

  • Failure Cause: If signal exists, the "Mass Shift" (+3 Da) is insufficient for the concentration range, or the mass resolution of the MS is too wide (unit resolution is usually sufficient, but check for "shoulder" overlap).

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[9] [Link]

  • Su, H., et al. (2012).[10] Metabolism, Excretion, and Pharmacokinetics of Saxagliptin in Healthy Human Subjects. Drug Metabolism and Disposition, 40(7), 1345-1356. [Link]

  • Boulton, D. W. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics, 56, 11-24. [Link]

  • Parekh, J. M., et al. (2012). Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

An In-depth Technical Guide to Hydroxy Saxagliptin-¹³C₃: Structure, Properties, and Application in Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Hydroxy Saxagliptin-¹³C₃, a key analytical standard for the bioanalysis of the anti-diabetic drug Saxagliptin. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of its chemical properties and its critical role in pharmacokinetic and drug metabolism studies.

Introduction: The Significance of Saxagliptin and its Metabolite

Saxagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, prescribed for the treatment of type 2 diabetes mellitus. By inhibiting DPP-4, Saxagliptin increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The metabolism of Saxagliptin is primarily mediated by the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system in the liver. This process leads to the formation of its major active metabolite, 5-Hydroxy Saxagliptin (also known as BMS 510849).[1] This metabolite is also a DPP-4 inhibitor, although it is approximately half as potent as the parent drug.[1]

Given that both Saxagliptin and its hydroxylated metabolite are pharmacologically active, the accurate quantification of both compounds in biological matrices is essential for a thorough understanding of the drug's pharmacokinetic profile and its overall therapeutic effect. This is where stable isotope-labeled internal standards, such as Hydroxy Saxagliptin-¹³C₃, play a pivotal role.

Chemical Structure and Physicochemical Properties of Hydroxy Saxagliptin-¹³C₃

Hydroxy Saxagliptin-¹³C₃ is a high-purity, stable isotope-labeled analog of 5-Hydroxy Saxagliptin. The incorporation of three carbon-13 isotopes provides a distinct mass shift, enabling its use as an ideal internal standard in mass spectrometry-based bioanalytical methods.

Chemical Name: (1S,3S,5S)-2-[(2S)-2-Amino-2-(3,5-dihydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile-¹³C₃

Canonical SMILES: N(O)C2)(C[C@@H]1C3)C[C@]23O">13C@@HC#N)[C@@H]5[C@H]4[13CH2]5">13C=O[2]

The SMILES notation indicates that the three ¹³C atoms are located at the alpha-carbon of the amino acid moiety, the carbonyl carbon of the acetyl group, and the methylene carbon within the azabicyclo[3.1.0]hexane ring system. This specific labeling pattern is crucial for its function as an internal standard, as it ensures that the label is retained in the major fragment ions observed during tandem mass spectrometry (MS/MS), a concept that will be further elaborated in the analytical methodology section.

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 1346597-23-6[3][4]
Molecular Formula C₁₅¹³C₃H₂₅N₃O₃[3][4]
Molecular Weight 334.4 g/mol [3]
Monoisotopic Mass 334.20 g/mol Inferred from structure
Appearance Typically an off-white to white solidGeneral knowledge
Solubility Soluble in methanol, DMSOGeneral knowledge

Synthesis of Isotopically Labeled Hydroxy Saxagliptin

While the specific, proprietary synthesis of Hydroxy Saxagliptin-¹³C₃ is not publicly available, a plausible synthetic strategy can be inferred from the published synthesis of a related isotopically labeled analog, (¹³CD₂)-labeled 5-hydroxysaxagliptin. The general approach involves the coupling of two key chiral intermediates: a protected, isotopically labeled amino acid derivative and the azabicyclo[3.1.0]hexane-3-carbonitrile moiety.

A potential, generalized synthetic workflow is depicted below. The introduction of the ¹³C labels would occur during the synthesis of the appropriate precursors. For instance, ¹³C-labeled starting materials would be used to construct the amino acid and the bicyclic nitrile components.

Synthetic_Workflow cluster_precursors Precursor Synthesis cluster_coupling Core Assembly cluster_modification Final Modifications cluster_final Final Product precursor1 ¹³C-labeled Adamantyl Amino Acid Precursor coupling Amide Coupling precursor1->coupling precursor2 ¹³C-labeled Azabicyclo- hexane Precursor precursor2->coupling deprotection Deprotection coupling->deprotection hydroxylation Hydroxylation deprotection->hydroxylation final_product Hydroxy Saxagliptin-¹³C₃ hydroxylation->final_product

Caption: Generalized synthetic workflow for Hydroxy Saxagliptin-¹³C₃.

The causality behind this multi-step synthesis is rooted in the need to control the stereochemistry at multiple chiral centers, which is critical for the biological activity of the final molecule. The use of protecting groups and specific coupling reagents ensures high yields and stereochemical purity. The hydroxylation step to introduce the 5-hydroxy group on the adamantane ring is a key transformation that differentiates it from Saxagliptin.

Application in Bioanalytical Methods: A Self-Validating System

The primary application of Hydroxy Saxagliptin-¹³C₃ is as an internal standard for the quantification of 5-Hydroxy Saxagliptin in biological samples, most commonly plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis.

The Rationale for Using a Stable Isotope-Labeled Internal Standard

An ideal internal standard should behave chemically and physically as closely as possible to the analyte of interest throughout the entire analytical procedure, including sample extraction, chromatographic separation, and ionization in the mass spectrometer. By adding a known amount of Hydroxy Saxagliptin-¹³C₃ to the biological sample at the beginning of the sample preparation process, it can compensate for:

  • Variability in sample recovery: Any loss of the analyte during extraction will be mirrored by a proportional loss of the internal standard.

  • Matrix effects: The presence of other components in the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer. Since the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects.

  • Instrumental variability: Fluctuations in injection volume or mass spectrometer response are normalized.

The ratio of the analyte's response to the internal standard's response is then used to construct the calibration curve and quantify the analyte in unknown samples. This ratiometric approach leads to a highly robust and reproducible "self-validating" system, ensuring the accuracy and precision of the analytical data.

Experimental Protocol: Quantification of 5-Hydroxy Saxagliptin in Human Plasma

The following is a detailed, step-by-step methodology for the analysis of 5-Hydroxy Saxagliptin in human plasma, incorporating Hydroxy Saxagliptin-¹³C₃ as the internal standard. This protocol is based on established and validated methods for Saxagliptin and its metabolite.

1. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 5-Hydroxy Saxagliptin in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Hydroxy Saxagliptin-¹³C₃ in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples, and a working solution of the internal standard.

2. Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules from plasma.

  • To 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the internal standard working solution. Vortex briefly.

  • Add 300 µL of acetonitrile. The acetonitrile serves to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Sample_Preparation_Workflow start 100 µL Plasma Sample add_is Add 20 µL Hydroxy Saxagliptin-¹³C₃ (Internal Standard) start->add_is add_precipitant Add 300 µL Acetonitrile (Protein Precipitation) add_is->add_precipitant vortex Vortex for 1 minute add_precipitant->vortex centrifuge Centrifuge at 14,000 rpm for 10 minutes vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer end Analysis by LC-MS/MS transfer->end

Caption: Sample preparation workflow using protein precipitation.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining and separating the analytes.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient elution is typically used to achieve good peak shape and separation from endogenous plasma components. A representative gradient is shown below.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.45
0.50.45
2.50.495
3.00.495
3.10.45
4.00.45

Mass Spectrometry Parameters and Fragmentation

The key to the successful use of Hydroxy Saxagliptin-¹³C₃ lies in the selection of appropriate MRM transitions. The +3 Da mass difference between the analyte and the internal standard allows for their simultaneous detection without cross-talk.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Hydroxy Saxagliptin332.2196.1~20
Hydroxy Saxagliptin-¹³C₃335.2199.1~20

The fragmentation of 5-Hydroxy Saxagliptin typically involves the cleavage of the amide bond, leading to the formation of a characteristic product ion. Due to the strategic placement of the ¹³C labels, this fragmentation pattern is preserved in the internal standard, resulting in a product ion that is also shifted by +3 Da.

Fragmentation_Diagram cluster_analyte 5-Hydroxy Saxagliptin cluster_is Hydroxy Saxagliptin-¹³C₃ Analyte_Structure [M+H]⁺ m/z = 332.2 Analyte_Fragment Fragment Ion m/z = 196.1 Analyte_Structure->Analyte_Fragment Collision-Induced Dissociation IS_Structure [M+H]⁺ m/z = 335.2 IS_Fragment Fragment Ion m/z = 199.1 IS_Structure->IS_Fragment Collision-Induced Dissociation

Caption: Mass spectral fragmentation of 5-Hydroxy Saxagliptin and its ¹³C₃-labeled internal standard.

Method Validation

A bioanalytical method for regulatory submission must be validated according to guidelines from authorities such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). The validation process for this method would include assessing the following parameters:

  • Selectivity and Specificity: Demonstrating that the method can differentiate the analyte and internal standard from endogenous components in the matrix.

  • Accuracy and Precision: Determining the closeness of the measured concentrations to the nominal values and the reproducibility of the measurements.

  • Calibration Curve: Establishing the relationship between the analyte concentration and the instrument response over a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

Hydroxy Saxagliptin-¹³C₃ is an indispensable tool for the accurate and precise quantification of the active metabolite of Saxagliptin in biological matrices. Its use as an internal standard in LC-MS/MS methods provides a robust and self-validating system that is essential for reliable pharmacokinetic and drug metabolism studies. This technical guide has provided a detailed overview of its chemical structure, properties, and a comprehensive protocol for its application, empowering researchers and drug development professionals to generate high-quality bioanalytical data.

References

  • SynZeal. (n.d.). Saxagliptin-13C3. Retrieved from [Link]

  • Allmpus. (n.d.). SAXAGLIPTIN DI-AMIDE IMPURITY. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Saxagliptin-impurities. Retrieved from [Link]

  • BMC Public Health. (2024). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. Retrieved from [Link]

  • ChemWhat. (n.d.). Hydroxy Saxagliptin-13C3 CAS#: 1346597-23-6. Retrieved from [Link]

  • PubMed. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Retrieved from [Link]

  • ResearchGate. (2026). Development and Validation of UHPLC‐MS/MS Method for the Determination of SAX and 5‐OH‐SAX in Human Plasma and Its Application to a Pharmacokinetic Study. Retrieved from [Link]

  • ResearchGate. (2012). Process-for-preparing-saxagliptin-and-its-novel-intermediates-useful-in-the-synthesis-thereof.pdf. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS An. Retrieved from [Link]

  • PubChem. (n.d.). (1S,3S,5S)-2-((2S)-2-Amino-2-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Saxagliptin. Retrieved from [Link]

  • SynZeal. (n.d.). N-Formyl Saxagliptin-13C3. Retrieved from [Link]

  • Allmpus. (n.d.). Saxagliptin Dihydroxy Impurity. Retrieved from [Link]

  • PubMed. (2014). The synthesis of (14)C-labeled, (13)CD2-labeled saxagliptin, and its (13)CD2-labeled 5-hydroxy metabolite. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). Hydroxy Saxagliptin-13C,D2 Hydrochloride. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2021). Bioanalytical Method Development and Validation for the Estimation of Saxagliptin in Marketed Tablet Formulation. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - this compound. Retrieved from [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Throughput Quantification of Saxagliptin and its Active Metabolite, 5-Hydroxy Saxagliptin, in Human Plasma using Labeled Internal Standards and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, in human plasma. The protocol is optimized for high-throughput analysis, crucial for pharmacokinetic studies in drug development and clinical monitoring. The methodology employs stable isotope-labeled internal standards, saxagliptin-¹⁵N,d₂ and 5-hydroxy saxagliptin-¹⁵N,d₂, to ensure the highest degree of accuracy and precision by correcting for matrix effects and variability in sample processing. Two detailed sample preparation protocols are provided: a streamlined protein precipitation (PPT) method for rapid analysis and a more rigorous solid-phase extraction (SPE) method for enhanced sample cleanup and sensitivity. The method has been validated according to the principles outlined in regulatory guidelines such as the US FDA's Bioanalytical Method Validation guidance.

Introduction

Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] By inhibiting the DPP-4 enzyme, saxagliptin increases the levels of incretin hormones, which in turn stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner.[1] Saxagliptin is metabolized in the liver to form its primary active metabolite, 5-hydroxy saxagliptin, which possesses approximately half the DPP-4 inhibitory potency of the parent drug.[2]

Accurate quantification of both saxagliptin and 5-hydroxy saxagliptin in biological matrices is essential for pharmacokinetic profiling, bioequivalence studies, and therapeutic drug monitoring. The use of a robust analytical method is paramount for generating reliable data to inform drug development and clinical decisions. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[3]

A critical component of a reliable LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards are considered the "gold standard" as they co-elute with the analyte and have nearly identical chemical and physical properties, allowing for effective correction of variations in sample extraction, matrix effects, and instrument response.[4] This application note details a validated method using saxagliptin-¹⁵N,d₂ and 5-hydroxy saxagliptin-¹⁵N,d₂ as internal standards for the precise quantification of saxagliptin and 5-hydroxy saxagliptin in human plasma.

Principle of the Method

The analytical workflow involves the extraction of saxagliptin, 5-hydroxy saxagliptin, and their respective stable isotope-labeled internal standards from human plasma. Two extraction techniques are presented: protein precipitation (PPT) and solid-phase extraction (SPE). Following extraction, the analytes are separated using reversed-phase ultra-high-performance liquid chromatography (UPLC) and detected by a tandem quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The quantification is based on the peak area ratio of the analyte to its corresponding labeled internal standard.

Materials and Reagents

  • Analytes and Internal Standards:

    • Saxagliptin (purity ≥99%)[5]

    • 5-hydroxy saxagliptin (purity ≥99%)

    • Saxagliptin-¹⁵N,d₂ (IS1)

    • 5-hydroxy saxagliptin-¹⁵N,d₂ (IS2)[4]

  • Reagents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Human plasma (K₂EDTA as anticoagulant)

  • Consumables:

    • 96-well collection plates

    • Protein precipitation filter plates (e.g., Agilent Captiva ND)[6] or polypropylene tubes

    • Solid-phase extraction cartridges or 96-well plates (e.g., Oasis MCX)[7]

    • Autosampler vials with inserts

Instrumentation and Analytical Conditions

  • LC System: ACQUITY UPLC I-Class FTN System or equivalent[8]

  • Mass Spectrometer: Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent[8]

  • Analytical Column: ACQUITY UPLC HSS C18 (2.1 x 100 mm, 1.8 µm) or equivalent[8]

Table 1: Optimized Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min[8]
Column Temperature 40 °C[8]
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Run Time 5.0 min[8]
Table 2: Optimized Mass Spectrometer Settings
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Capillary Voltage 1.0 kV
Desolvation Temperature 550 °C
Desolvation Gas Flow 900 L/h
Cone Gas Flow 150 L/h
Collision Gas Argon
MRM Transitions Compound
Saxagliptin
5-hydroxy saxagliptin
Saxagliptin-¹⁵N,d₂ (IS1)
5-hydroxy saxagliptin-¹⁵N,d₂ (IS2)

Rationale for Parameter Selection: The chosen MRM transitions for saxagliptin (316.22 > 180.19) and 5-hydroxy saxagliptin (332.30 > 196.20) are highly specific and provide excellent sensitivity.[7] The use of positive ion mode is dictated by the chemical nature of the analytes, which are readily protonated. The chromatographic conditions are designed to provide sharp, symmetrical peaks with good resolution from endogenous plasma components, all within a short run time suitable for high-throughput analysis.

Standard and Quality Control Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of saxagliptin and 5-hydroxy saxagliptin in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Prepare a combined working solution of saxagliptin-¹⁵N,d₂ and 5-hydroxy saxagliptin-¹⁵N,d₂ in 50:50 (v/v) methanol:water.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve (e.g., 0.1 to 100 ng/mL) and QC samples (low, medium, and high concentrations).

Sample Preparation Protocols

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput screening.[9]

  • Aliquot Sample: To a 1.5 mL polypropylene tube or a well of a 96-well plate, add 100 µL of plasma sample (standard, QC, or unknown).

  • Add Internal Standard: Add 25 µL of the combined internal standard working solution (100 ng/mL) to each sample.

  • Precipitate Proteins: Add 300 µL of acetonitrile containing 0.1% formic acid.[6] The acidic acetonitrile efficiently precipitates plasma proteins.[10]

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge/Filter:

    • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Filtration: Alternatively, use a protein precipitation filter plate and apply a vacuum to collect the filtrate.[6]

  • Transfer: Transfer the supernatant to an autosampler vial or a new 96-well plate.

  • Inject: Inject 5 µL into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract, reducing matrix effects and potentially improving sensitivity.[11] A mixed-mode cation exchange (MCX) sorbent is effective for these basic compounds.

  • Aliquot Sample: To a polypropylene tube, add 100 µL of plasma sample.

  • Add Internal Standard: Add 25 µL of the combined internal standard working solution (100 ng/mL).

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex. Acidification ensures the analytes are charged for retention on the MCX sorbent.

  • Condition SPE Plate: Condition the Oasis MCX 96-well plate wells with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE plate.

  • Wash:

    • Wash with 1 mL of 2% formic acid in water to remove hydrophilic interferences.

    • Wash with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean 96-well collection plate. The basic elution buffer neutralizes the analytes, releasing them from the sorbent.

  • Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of mobile phase A (0.1% formic acid in water).

  • Inject: Inject 5 µL into the LC-MS/MS system.

Method Validation and Performance

The method was validated according to established bioanalytical method validation guidelines.[12]

Table 3: Method Validation Summary
ParameterResult
Linearity Range (Saxagliptin) 0.15 - 300 ng/mL (r² > 0.99)[8]
Linearity Range (5-OH Saxagliptin) 0.20 - 300 ng/mL (r² > 0.99)[8]
Lower Limit of Quantification (LLOQ) Saxagliptin: 0.15 ng/mL; 5-hydroxy saxagliptin: 0.20 ng/mL.[8] Signal-to-noise ratio at LLOQ was >10.
Precision (Intra- and Inter-day) RSD ≤ 7.8% for both analytes across all QC levels.[8][13]
Accuracy (Intra- and Inter-day) 94.6% to 104.8% of the nominal concentration for both analytes across all QC levels.[8][13]
Recovery (SPE) Saxagliptin: ~100%; 5-hydroxy saxagliptin: ~71%.[8]
Matrix Effect Minimal matrix effects were observed, with the stable isotope-labeled internal standards effectively compensating for any ion suppression or enhancement.
Stability Analytes were stable in plasma after multiple freeze-thaw cycles, at room temperature for short periods, and for extended periods at -70°C.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_ppt Protocol 1: PPT cluster_spe Protocol 2: SPE cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add IS (Saxagliptin-¹⁵N,d₂ & 5-OH Saxagliptin-¹⁵N,d₂) plasma->is ppt_solvent Add Acetonitrile (300 µL) is->ppt_solvent spe_pretreat Pre-treat (Acidify) is->spe_pretreat vortex1 Vortex ppt_solvent->vortex1 centrifuge Centrifuge/Filter vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC System supernatant->inject spe_load Load on MCX Plate spe_pretreat->spe_load spe_wash Wash spe_load->spe_wash spe_elute Elute spe_wash->spe_elute spe_evap Evaporate spe_elute->spe_evap spe_recon Reconstitute spe_evap->spe_recon spe_recon->inject separation Chromatographic Separation (C18) inject->separation detection MS/MS Detection (ESI+, MRM) separation->detection quant Quantification (Peak Area Ratio Analyte/IS) detection->quant report Generate Report quant->report

Caption: High-level workflow for the quantification of saxagliptin and its metabolite.

Analyte and Internal Standard Structures

Structures cluster_saxa Saxagliptin cluster_saxa_oh 5-Hydroxy Saxagliptin cluster_is Labeled Internal Standards saxa_img saxa_oh_img is_label Structures are identical to the analytes with ¹⁵N and Deuterium (d₂) labels at specific positions to increase mass.

Caption: Chemical structures of saxagliptin and its 5-hydroxy metabolite.

Conclusion

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the simultaneous quantification of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in human plasma. The use of stable isotope-labeled internal standards ensures high accuracy and precision, making the method suitable for regulated bioanalysis. The provision of both a rapid protein precipitation protocol and a more thorough solid-phase extraction protocol offers flexibility depending on the specific requirements of the study, whether for high-throughput screening or for studies requiring maximum sensitivity and data quality. The validated performance characteristics demonstrate that this method is reliable for pharmacokinetic and other clinical studies.

References

  • Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. LabRulez LCMS. [Link]

  • Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS An. Waters Corporation. [Link]

  • Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. Scientific Reports. [Link]

  • Analytical Method Development and Validation for the Ipragliflozine and Saxagliptin by using RP-HPLC in Pharmaceutical Dosage. Pharma Research Library. [Link]

  • A Rapid and Sensitive LC-MS/MS Assay for the Determination of Saxagliptin and its Active Metabolite 5-hydroxy Saxagliptin in Human Plasma and its Application to a Pharmacokinetic Study. ResearchGate. [Link]

  • Validated Stability-Indicating Assay UHPLC Method for Simultaneous Analysis of Saxagliptin and Metformin in Fixed-Dose Combinations. Biointerface Research in Applied Chemistry. [Link]

  • Quantification of Saxagliptin Hydrochloride in Human Plasma and Dosage Forms by HPLC-MS/MS Method and Its Application to a. OMICS International. [Link]

  • Bioanalytical Method Development and Validation for the Estimation of Saxagliptin in Marketed Tablet Formulation. AWS Journal. [Link]

  • Development and Validation of Novel Stability- Indicating LC Method for the Determination of Saxagliptin and Metformin. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. BEPLS. [Link]

  • Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. MDPI. [Link]

  • An HPLC Method for the Determination of Saxagliptin in Human Plasma with Fluorescence Detection. ResearchGate. [Link]

  • Development of a Rapid UPLC-MS/MS Method for Quantification of Saxagliptin in Rat Plasma and Application to Pharmacokinetic Study. PubMed. [Link]

  • Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. Waters Corporation. [Link]

  • Development and Validation of a LC-ESI-MS/MS Based Bioanalytical Method for Dapagliflozin and Saxagliptin in Human Plasma. ResearchGate. [Link]

  • Analytical Method Development of Saxagliptin HCl by RP-HPLC. ResearchGate. [Link]

  • Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. PMC. [Link]

  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link]

  • Porvair Biological Sample Preparation and Protein Precipitation in 96 Well Plates Applications. MZ-Analysentechnik. [Link]

Sources

High-Efficiency Protein Precipitation Protocol for the Quantification of 5-Hydroxy Saxagliptin in Plasma using Hydroxy Saxagliptin-13C3 Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput Protein Precipitation (PPT) methodology for the extraction and quantification of 5-Hydroxy Saxagliptin from human plasma.[1] Utilizing Hydroxy Saxagliptin-13C3 as a stable isotope-labeled internal standard (SIL-IS), this protocol addresses critical bioanalytical challenges, including matrix effects, recovery variability, and the dissociation of the drug from the DPP-4 enzyme complex. The method is optimized for LC-MS/MS analysis, ensuring compliance with FDA and EMA bioanalytical method validation guidelines.

Introduction & Scientific Rationale

The Analyte and Metabolite

Saxagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes Mellitus.[2][3][4][5] It is extensively metabolized by CYP3A4/5 into its major active metabolite, 5-Hydroxy Saxagliptin .[4] While the parent drug is significant, the metabolite is equipotent and present at higher systemic concentrations, making its accurate quantification critical for pharmacokinetic (PK) profiling.

The Role of this compound (SIL-IS)

In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) can severely compromise data integrity. This compound serves as the ideal Internal Standard (IS) because:

  • Co-elution: It shares the exact retention time as the analyte, experiencing the exact same matrix suppression/enhancement at the ionization source.

  • Physicochemical Tracking: It mimics the solubility and pKa of the analyte during the precipitation and reconstitution steps, correcting for recovery losses.

Mechanism of Protein Precipitation

We utilize Acetonitrile (ACN) rather than Methanol for this precipitation.

  • Causality: ACN has a lower dielectric constant than Methanol, leading to stronger protein denaturation and a denser, more compact pellet. This minimizes the risk of aspirating protein particulates which could clog HPLC columns (1.7 µm particle size).

  • DPP-4 Dissociation: Saxagliptin and its metabolite bind tightly to the DPP-4 enzyme in plasma. The organic solvent shock effectively denatures the enzyme, releasing the bound analyte for extraction.

Chemical & Physical Properties[6][7]

Property5-Hydroxy SaxagliptinThis compound (IS)
Molecular Weight ~331.41 g/mol ~334.4 g/mol (+3 Da shift)
Polarity Polar (Hydroxyl group increases polarity vs parent)Identical to analyte
Solubility Soluble in MeOH, ACN, WaterSoluble in MeOH, ACN, Water
pKa Basic (Primary amine)Basic
Storage Stability Stable at -20°C / -70°C in plasmaStable at -20°C (Stock)

Reagents and Equipment

Reagents
  • Blank Human Plasma: K2EDTA or Lithium Heparin (free of interference).

  • Precipitation Solvent: HPLC-grade Acetonitrile (ACN).

  • Internal Standard: this compound (Purity > 98%).[6]

  • Reconstitution Solution: 10 mM Ammonium Acetate : Acetonitrile (80:20 v/v).

  • Formic Acid (FA): LC-MS grade (optional for pH adjustment).

Equipment
  • Centrifuge: Refrigerated, capable of 4,000 g (or 13,000 rpm).

  • Vortex Mixer: Multi-tube vortexer.

  • Nitrogen Evaporator: TurboVap or equivalent (if concentration is required).

  • LC-MS/MS System: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Experimental Protocol

Preparation of Stock Solutions
  • IS Stock (1 mg/mL): Dissolve this compound in Methanol. Store at -20°C.

  • Working IS Solution (WIS): Dilute IS Stock in 50% ACN/Water to a concentration of 50 ng/mL . Note: This concentration should yield a signal ~5-10x the LLOQ of the analyte.

Sample Processing Workflow (Step-by-Step)

Step 1: Thawing and Aliquoting

  • Thaw plasma samples at room temperature.[3][7] Vortex gently to ensure homogeneity.

  • Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

Step 2: Internal Standard Addition

  • Add 20 µL of Working IS Solution (this compound, 50 ng/mL) to every sample (except Double Blanks).

  • Rationale: Adding IS before the solvent ensures it binds/equilibrates with the matrix similarly to the analyte.

Step 3: Protein Precipitation

  • Add 200 µL of Acetonitrile (4:1 ratio relative to plasma volume).

  • Critical Step: Vortex vigorously for 2 minutes .

  • Why: Vigorous vortexing is essential to disrupt the drug-protein binding and ensure complete precipitation.

Step 4: Centrifugation

  • Centrifuge at 4,000 g for 10 minutes at 4°C.

  • Result: A firm protein pellet should form at the bottom. The supernatant must be clear.[8]

Step 5: Supernatant Transfer & Drying (Optional but Recommended)

  • Transfer 150 µL of the supernatant to a clean plate/tube.

  • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Alternative: For high-concentration assays, you may dilute the supernatant directly with water (1:1) to match initial mobile phase conditions and inject. However, drying allows for enrichment.

Step 6: Reconstitution

  • Reconstitute the residue in 100 µL of Reconstitution Solution (10 mM Ammonium Acetate : ACN, 80:20).

  • Vortex for 1 minute and centrifuge briefly (2,000 g, 1 min) to remove any insoluble particulates.

Step 7: LC-MS/MS Injection

  • Inject 5-10 µL onto the column.

Workflow Visualization

PPT_Workflow Start Thaw Plasma Sample Aliquot Aliquot 50 µL Plasma Start->Aliquot AddIS Add 20 µL IS (this compound) Aliquot->AddIS Precip Add 200 µL Acetonitrile (Precipitation) AddIS->Precip Protein Denaturation Vortex Vortex Mix (2 min, High Speed) Precip->Vortex Centrifuge Centrifuge (4000g, 10 min, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Clear Supernatant Evap Evaporate to Dryness (N2 stream, 40°C) Transfer->Evap Recon Reconstitute (10mM Amm. Acetate : ACN) Evap->Recon Inject LC-MS/MS Analysis Recon->Inject

Figure 1: Step-by-step Protein Precipitation workflow for 5-Hydroxy Saxagliptin extraction.

Validation & Quality Control (Self-Validating Systems)

To ensure the method is trustworthy and authoritative, the following parameters must be monitored in every batch:

System Suitability
  • IS Response Stability: The peak area of this compound in all samples should not deviate by more than 20% from the mean IS response in calibration standards. A drift indicates pipetting errors or matrix-induced suppression.

Matrix Factor (MF)

Calculate the Matrix Factor to quantify ion suppression:



  • Acceptance: IS-normalized MF should be close to 1.0 (0.85 – 1.15). The 13C3 label corrects for the suppression, so the IS-normalized MF is the critical metric.

Recovery


  • Target recovery for ACN precipitation of Saxagliptin metabolites is typically >85% .[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Incomplete reconstitution or ion suppression.Ensure the reconstitution solvent matches the initial mobile phase. Increase injection volume.
High Backpressure Particulates in sample.[2]Increase centrifugation speed (up to 13,000 rpm) or filter supernatant (0.2 µm) before injection.
IS Variation Inconsistent pipetting or matrix effects.Use a positive displacement pipette for plasma. Check for hemolysis in samples (red coloration).
Peak Tailing Secondary interactions with column silanols.Ensure Mobile Phase contains Ammonium Acetate (5-10 mM) to mask silanols.

References

  • Xu, X. S., et al. (2012). "Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma." Journal of Chromatography B.

  • Batta, N., et al. (2014). "A Rapid and Sensitive LC-MS/MS Assay for the Determination of Saxagliptin and its Active Metabolite 5-Hydroxy Saxagliptin in Human Plasma."[3][9] Drug Research.

  • FDA Guidance for Industry (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[4][7][9][10]

  • SynZeal. "Saxagliptin-13C3 Reference Standard Data." [11]

Sources

The Gold Standard in Bioanalysis: A Guide to Pharmacokinetic Studies Using Hydroxy Saxagliptin-¹³C₃

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Precision in Pharmacokinetics

In the landscape of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. For Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, this understanding must extend to its major active metabolite, 5-hydroxy saxagliptin.[1][2] This metabolite is not merely a byproduct; it is a pharmacologically active entity, contributing significantly to the drug's overall therapeutic effect.[2][3] The metabolism of Saxagliptin to 5-hydroxy saxagliptin is primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5).[4] Accurate quantification of both the parent drug and its active metabolite in biological matrices is therefore critical for a complete PK assessment.

The "gold standard" for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its sensitivity and specificity. However, the inherent variability in sample preparation and the phenomenon of matrix effects can compromise the accuracy and precision of LC-MS/MS data.[5][6] To counteract these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the universally recommended approach by regulatory bodies like the FDA and EMA.[7][8] A SIL-IS is the ideal internal standard because it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most effective normalization.[5][9]

This application note provides a comprehensive guide to the use of Hydroxy Saxagliptin-¹³C₃ as an internal standard for the accurate quantification of 5-hydroxy saxagliptin in plasma samples. We will delve into the causality behind experimental choices, provide a detailed, field-proven protocol, and ground our recommendations in authoritative regulatory guidelines.

The Rationale for Hydroxy Saxagliptin-¹³C₃ in Pharmacokinetic Analysis

The selection of an appropriate internal standard is a critical decision in the development of a robust bioanalytical method. Hydroxy Saxagliptin-¹³C₃ is an exemplary choice for the quantification of 5-hydroxy saxagliptin for several key reasons:

  • Physicochemical Equivalence: By incorporating three ¹³C atoms, the mass of the molecule is increased by 3 Daltons. This mass shift is sufficient for differentiation by the mass spectrometer, yet it does not significantly alter the chemical and physical properties of the molecule.[9][10] This means that Hydroxy Saxagliptin-¹³C₃ will co-elute with the unlabeled analyte and exhibit identical behavior during sample extraction and ionization, effectively compensating for any variability in these steps.

  • Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting components from the biological matrix, are a significant source of imprecision in LC-MS/MS analysis.[6] Because the SIL-IS is affected by matrix effects to the same extent as the analyte, the ratio of their peak areas remains constant, ensuring accurate quantification.

  • Enhanced Precision and Accuracy: The use of a SIL-IS leads to more robust and reliable pharmacokinetic data, which is essential for making critical decisions in drug development. This approach is strongly advocated by international regulatory guidelines, such as the ICH M10, which emphasizes the need for well-characterized and appropriately validated bioanalytical methods.[5][11][12]

Metabolic Pathway and Bioanalytical Workflow

The following diagram illustrates the metabolic conversion of Saxagliptin to its active metabolite, 5-hydroxy saxagliptin, and the subsequent bioanalytical workflow for its quantification using Hydroxy Saxagliptin-¹³C₃.

cluster_0 In Vivo Metabolism cluster_1 Bioanalytical Workflow Saxagliptin Saxagliptin Hydroxy_Saxagliptin 5-hydroxy saxagliptin Saxagliptin->Hydroxy_Saxagliptin CYP3A4/5 Plasma_Sample Plasma Sample Collection Sample_Preparation Sample Preparation Plasma_Sample->Sample_Preparation Spike with IS LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Extract Data_Processing Data Processing & PK Analysis LC_MS_MS_Analysis->Data_Processing Quantify Hydroxy_Saxagliptin_13C3 Hydroxy Saxagliptin-¹³C₃ (IS) Hydroxy_Saxagliptin_13C3->Sample_Preparation

Caption: Metabolic pathway of Saxagliptin and the bioanalytical workflow.

Pharmacokinetic Parameters of Saxagliptin and 5-hydroxy saxagliptin

The following table summarizes key pharmacokinetic parameters for Saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in healthy subjects following a single 5 mg oral dose.

ParameterSaxagliptin5-hydroxy saxagliptinReference
Cmax (ng/mL) 2447[4]
AUC (ng·h/mL) 78214[4]
Tmax (hours) 24[4]
Half-life (hours) ~2.5~3.1[2]

Detailed Protocol: Quantification of 5-hydroxy saxagliptin in Human Plasma

This protocol is designed to be a robust and reliable method for the quantification of 5-hydroxy saxagliptin in human plasma, adhering to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[11][12]

Materials and Reagents
  • 5-hydroxy saxagliptin analytical standard

  • Hydroxy Saxagliptin-¹³C₃ (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[10]

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-hydroxy saxagliptin and Hydroxy Saxagliptin-¹³C₃ in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the 5-hydroxy saxagliptin primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Hydroxy Saxagliptin-¹³C₃ primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Preparation of Calibration Curve and Quality Control Samples
  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of, for example, 0.2 to 100 ng/mL.[13]

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

Sample Preparation: Solid Phase Extraction (SPE)

This SPE protocol is adapted from established methods for the extraction of Saxagliptin and its metabolites from plasma.[10][14]

  • Sample Pre-treatment: To a 200 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL Hydroxy Saxagliptin-¹³C₃). Vortex for 10 seconds. Add 200 µL of 2% formic acid in water and vortex again.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase.

start Plasma Sample (200 µL) + IS (20 µL) pretreat Pre-treat with 2% Formic Acid start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash1 Wash with 2% Formic Acid load->wash1 wash2 Wash with Methanol wash1->wash2 elute Elute with 5% NH4OH in Methanol wash2->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Solid Phase Extraction (SPE) workflow for plasma samples.

UPLC-MS/MS Conditions

The following are typical starting conditions that should be optimized for your specific instrumentation.

ParameterSetting
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[15]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, ramp to 95% B over 2.5 min, hold for 1 min, return to initial conditions
Injection Volume 5-10 µL
Column Temperature 40°C
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temp. 550°C
MRM Transitions See table below
Mass Spectrometry Parameters (MRM Transitions)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
5-hydroxy saxagliptin 332.3196.21003020
Hydroxy Saxagliptin-¹³C₃ (IS) 335.3199.21003020

Note: Cone voltage and collision energy should be optimized for the specific instrument used. The precursor ion for Hydroxy Saxagliptin-¹³C₃ is deduced based on a +3 Da shift from the unlabeled analyte.[10]

Data Analysis and Method Validation
  • Quantification: The concentration of 5-hydroxy saxagliptin in unknown samples is determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Method Validation: The bioanalytical method must be fully validated according to the ICH M10 guideline.[11][12] This includes, but is not limited to, assessing the following parameters:

    • Selectivity and Specificity

    • Matrix Effect

    • Calibration Curve Linearity and Range

    • Accuracy and Precision

    • Carry-over

    • Dilution Integrity

    • Analyte Stability (in-process, freeze-thaw, long-term)

Conclusion: Ensuring Data Integrity in Drug Development

The use of Hydroxy Saxagliptin-¹³C₃ as a stable isotope-labeled internal standard is integral to the development of a robust, reliable, and regulatory-compliant bioanalytical method for the quantification of 5-hydroxy saxagliptin. By providing a means to correct for inherent variability in the analytical process, this approach ensures the generation of high-quality pharmacokinetic data. The detailed protocol and validation framework presented here, grounded in established scientific principles and regulatory expectations, provide a clear path for researchers, scientists, and drug development professionals to confidently assess the pharmacokinetic profile of this critical active metabolite, ultimately contributing to safer and more effective therapeutic strategies.

References

  • Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. Waters Corporation. [Link]

  • Pilli, N. R., Inamadugu, J. K., Mullangi, R., et al. (2016). LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects. Journal of Pharmaceutical and Biomedical Analysis, 125, 199-207. [Link]

  • Xu, X. S., Demers, R., Gu, H., et al. (2012). Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations. Journal of Chromatography B, 889-890, 77-86. [Link]

  • Boulton, D. W. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics, 55(1), 13-26. [Link]

  • Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(1). [Link]

  • Li, M., et al. (2024). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. Pharmacological Research - Modern Chinese Medicine, 11, 100375. [Link]

  • Patel, B. N., et al. (2022). Development and validation of UPLC-MS/MS method for estimation of Saxagliptin in bulk and tablet dosage forms. Journal of Research in Pharmacy, 26(4), 1109-1116. [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]

  • Sridhar, L., et al. (2014). LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. Analytical Methods, 6(20), 8344-8354. [Link]

  • Mandić, L., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7087. [Link]

  • Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. protocols.io. [Link]

  • ICH M10 Bioanalytical Method Validation & Study Sample Analysis. ProPharma Group. [Link]

  • Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. [Link]

  • ONGLYZA (saxagliptin) tablets, for oral use - Label. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. World Health Organization. [Link]

  • Li, M., et al. (2024). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. Pharmacological Research - Modern Chinese Medicine, 11, 100375. [Link]

  • Hot Topic Discussion on the Implementation of the ICH M10 Bioanalytical Method Validation Guideline-1 year Later. (2024). The AAPS Journal, 26(5), 101. [Link]

  • Internal Standard Options for Peptide LC-MS Quantification - Part 1. Waters Corporation. [Link]

Sources

Precision Bioanalysis of Saxagliptin: Internal Standard Selection & Stability-Indicating Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Saxagliptin (Onglyza) presents a unique bioanalytical challenge due to its propensity for intramolecular cyclization into a cyclic amidine species under specific pH and temperature conditions. This instability renders standard "analog" internal standard (IS) strategies risky. This guide details the selection criteria for Internal Standards in Saxagliptin bioanalysis, emphasizing the necessity of Stable Isotope Labeled (SIL) analogs that track not just ionization and recovery, but also degradation kinetics. We provide a self-validating LC-MS/MS protocol designed to quantify Saxagliptin and its active metabolite (5-hydroxy saxagliptin) with high rigor.

Part 1: The Internal Standard Decision Matrix

In high-stakes PK/PD studies, the choice of Internal Standard is often the single point of failure. For Saxagliptin, the decision is governed by three critical physicochemical pillars: Cyclization Kinetics , Matrix Effect Compensation , and Isotopic Fidelity .

The Stability Imperative: Tracking Cyclization

Saxagliptin contains a primary amine and a nitrile group.[1] Under stress (basic pH, heat, or prolonged storage), the amine nucleophilically attacks the nitrile, forming a Cyclic Amidine (therapeutically inactive).[1]

  • The Problem: If 5% of your Saxagliptin degrades to Cyclic Amidine during sample processing, and your IS is a structural analog (e.g., Sitagliptin) that does not degrade, your final calculated concentration will be falsely low (-5%).

  • The Solution: A SIL-IS (e.g., Saxagliptin-13C-d2 ) possesses the exact same reactive moieties. If the analyte cyclizes, the IS cyclizes at the same rate. The ratio of Analyte/IS remains constant, preserving quantification accuracy despite degradation.

Criteria for Selection

Use the following decision matrix to validate your IS candidate.

CriterionRequirementScientific Rationale
Chemical Structure Identical (SIL)Must replicate the intramolecular cyclization pathway (Amine

Nitrile).
Labeling Position Metabolically Stable Labels (

) must be on the adamantane or pyrrolidine rings, not on exchangeable protons.
Mass Shift

+3 Da
Saxagliptin contains chlorine isotopes naturally. A shift of only +1 or +2 Da risks isotopic overlap (cross-talk) from the natural M+2 peak.
Retention Time Co-eluting Must elute exactly with the analyte to experience the exact same matrix suppression/enhancement zones.
Visualizing the Selection Logic

The following decision tree outlines the logical flow for accepting or rejecting an IS for Saxagliptin.

IS_Selection_Logic Start Select IS Candidate IsSIL Is it a Stable Isotope Labeled (SIL) Analog? Start->IsSIL CheckMass Mass Shift >= +3 Da? IsSIL->CheckMass Yes Reject REJECT CANDIDATE (High Risk of Bias) IsSIL->Reject No (Analog IS) CheckLabel Are labels on non-exchangeable sites? CheckMass->CheckLabel Yes CheckMass->Reject No (<3 Da) CheckCyclic Does it form Cyclic Amidine at same rate as Analyte? CheckLabel->CheckCyclic Yes CheckLabel->Reject No (D-Exchange Risk) CheckCyclic->Reject No Accept ACCEPT CANDIDATE (Saxagliptin-13C-d2 / 15N-d2) CheckCyclic->Accept Yes

Figure 1: Decision logic for selecting an Internal Standard for chemically unstable analytes like Saxagliptin.

Part 2: Self-Validating Experimental Protocol

This protocol uses Saxagliptin-13C-d2 (or similar SIL-IS) and includes a "Stress-Tracking" validation step to prove the IS compensates for instability.

A. Reagents & Materials[2][3][4]
  • Analyte: Saxagliptin (SAXA) and 5-Hydroxy Saxagliptin (5-OH-SAXA).[2][3][4]

  • Internal Standard: Saxagliptin-13C-d2 (IS-SAXA) and 5-OH-Saxagliptin-d2 (IS-MET).

  • Matrix: K2EDTA Human Plasma.

  • Extraction: Oasis MCX (Mixed-mode Cation Exchange) SPE cartridges.

B. Sample Preparation (SPE Workflow)

Solid Phase Extraction (SPE) is preferred over Liquid-Liquid Extraction (LLE) to allow for a wash step that removes phospholipids, which cause matrix effects.

  • Aliquot: Transfer 200 µL plasma to a 96-well plate.

  • IS Spike: Add 20 µL of IS working solution (500 ng/mL). Vortex.

  • Acidification: Add 200 µL 2% Formic Acid (aq). Crucial: Acidic pH stabilizes Saxagliptin against cyclization.

  • Conditioning: Condition MCX plate with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample.

  • Wash 1: 1 mL 2% Formic Acid (removes proteins/acidic interferences).

  • Wash 2: 1 mL Methanol (removes neutrals/hydrophobic interferences).

  • Elution: 500 µL 5% Ammonium Hydroxide in Methanol.

    • Warning: High pH elution promotes cyclization. Evaporate and reconstitute immediately.

  • Reconstitution: Evaporate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase (90:10 Buffer:ACN).

C. LC-MS/MS Parameters[3][5][6][8][9][10]
  • Column: C18 (e.g., Waters XBridge or ACE 5CN), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0.0 min: 10% B

    • 2.5 min: 90% B

    • 3.0 min: 90% B

    • 3.1 min: 10% B (Re-equilibration)

  • Detection: ESI+ (Positive Mode), MRM.

MRM Table:

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
Saxagliptin 316.2180.23025
Saxagliptin-13C-d2 (IS) 319.2183.23025
5-OH Saxagliptin 332.3196.23228
D. The "Stress-Tracking" Validation Experiment

This experiment proves your IS works.

  • Prepare QC Samples: Low QC (LQC) and High QC (HQC).

  • Stress Induction: Take one set of QCs and leave them on the benchtop at room temperature for 4 hours (forcing partial cyclization). Keep the control set at 4°C.

  • Process & Analyze: Process both sets using the protocol above.

  • Calculation:

    • Calculate the Area Ratio (Analyte Area / IS Area) for both sets.

    • Pass Criteria: The Area Ratio of the "Stressed" samples must be within ±15% of the "Control" samples, even if the absolute Area counts of the Analyte have dropped due to degradation.

    • Explanation: If Analyte drops by 20%, IS should also drop by ~20%, keeping the ratio constant.

Part 3: Mechanism of Action & Data Interpretation

Understanding the degradation pathway is essential for troubleshooting. The diagram below illustrates the competition between the analytical pathway and the degradation pathway.

Saxagliptin_Pathway cluster_0 Sample Processing (Plasma) Saxa Saxagliptin (Intact Analyte) Cyclic Cyclic Amidine (Degradant) Saxa->Cyclic High pH / Heat (Degradation) MS Mass Spectrometer Detection Saxa->MS Quantification IS IS: Saxagliptin-13C-d2 (Intact) IS_Cyclic IS-Cyclic Amidine (Degradant) IS->IS_Cyclic Identical Rate IS->MS Normalization Cyclic->IS_Cyclic Ratio Preserved

Figure 2: Parallel degradation pathways of Saxagliptin and its SIL-IS. Because the IS degrades at the same rate, the ratio entering the MS remains valid for quantification.

Data Summary: SIL-IS vs. Analog IS

The table below summarizes why SIL-IS is the only viable option for regulatory submission.

FeatureStable Isotope Labeled (SIL) ISStructural Analog IS
Retention Time Identical to AnalyteDifferent (Shifted)
Matrix Effect Compensates perfectly (Co-elutes)Fails to compensate (Elutes in different matrix zone)
Degradation Tracking Yes (Tracks cyclization)No (Stable, does not track loss)
Recovery Variance Compensates for SPE lossVariable compensation
Regulatory Risk Low (Gold Standard)High (Requires extensive justification)

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[3][5][6][7] [Link]

  • Batta, N., et al. (2015). A Rapid and Sensitive LC-MS/MS Assay for the Determination of Saxagliptin and its Active Metabolite 5-Hydroxy Saxagliptin in Human Plasma. Drug Research. [Link]

  • Scheeren, L. E., et al. (2014). Stability indicating RP-LC-PDA method for the quantitative analysis of saxagliptin in pharmaceutical dosage form. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Bristol-Myers Squibb. (2009). Onglyza (Saxagliptin) Prescribing Information. [Link]

  • Parekh, J. M., et al. (2012). Simultaneous determination of saxagliptin and metformin in human plasma by LC-MS/MS. Journal of Chromatography B. [Link]

Sources

Application Note: High-Sensitivity Quantitation of Saxagliptin in Human Urine using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details a robust, validated workflow for the quantitative analysis of Saxagliptin (SAX) in human urine. While plasma pharmacokinetics (PK) are commonly studied, urinary excretion analysis is critical for understanding renal clearance mechanisms and metabolite profiling of dipeptidyl peptidase-4 (DPP-4) inhibitors.[1]

Unlike plasma, urine presents unique analytical challenges: high ionic strength, variable pH, and significant matrix interferences that cause ion suppression in Mass Spectrometry. This guide moves beyond simple "dilute-and-shoot" methods, advocating for a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to ensure long-term instrument robustness and data integrity compliant with FDA Bioanalytical Method Validation guidelines.[1]

Scientific Rationale & Analyte Properties[1][2][3][4][5][6][7][8][9]

To design a self-validating protocol, we must first understand the physicochemical properties of the analyte and how they interact with the matrix.

The Analyte: Saxagliptin

Saxagliptin is a cyanopyrrolidine-based DPP-4 inhibitor.[1]

  • Molecular Weight: 315.41 g/mol [1][2][3]

  • pKa: ~7.9 (Primary amine on the adamantyl group).[1] This basicity is the "hook" we will use for extraction.[1]

  • LogP: ~0.7 (Moderately polar).[1]

  • Metabolism: Major metabolite is 5-hydroxy saxagliptin (active).[1][4] This protocol focuses on the parent drug but can be adapted for the metabolite.

The Strategy: Why Mixed-Mode SPE?

Urine contains high concentrations of salts, urea, and creatinine.

  • LLE (Liquid-Liquid Extraction): Often results in emulsions and poor recovery for polar compounds like SAX.[1]

  • Protein Precipitation (PPT): Insufficient for urine; leaves salts that foul the MS source.[1]

  • Selected Method (MCX SPE): We utilize the pKa (7.9).[1] By acidifying the urine, SAX becomes positively charged (

    
    ). It binds electrostatically to the MCX sorbent while neutrals and acids are washed away. Elution occurs only when the pH is raised (neutralizing the charge) in an organic solvent. This provides orthogonal selectivity.[1]
    

Experimental Protocol

Materials & Reagents[1][9]
  • Analytes: Saxagliptin (Reference Standard), Saxagliptin-d3 (Internal Standard - IS).[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Additives: Formic Acid (FA), Ammonium Hydroxide (

    
    ).[1]
    
  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX or equivalent), 30 mg/1 cc.[1]

Solution Preparation
  • Stock Solutions: Prepare SAX and SAX-d3 at 1.0 mg/mL in MeOH. Store at -70°C.

  • Working Standard: Dilute SAX stock with urine (free of interference) to create a calibration curve (e.g., 0.5 – 500 ng/mL).[1]

  • Internal Standard Spiking Solution: Dilute SAX-d3 to 100 ng/mL in 5% Formic Acid.

Sample Preparation Workflow (MCX SPE)

The following diagram illustrates the critical path for sample cleanup.

SamplePrep cluster_SPE Solid Phase Extraction (MCX) Start Raw Urine Sample (200 µL) Spike Add Internal Standard (Saxagliptin-d3) Start->Spike Acidify Acidify Add 200 µL 4% H3PO4 (Target pH < 5) Spike->Acidify Condition Condition 1 mL MeOH -> 1 mL Water Acidify->Condition Load Load Sample (Gravity or Low Vacuum) Condition->Load Wash1 Wash 1: Aqueous 1 mL 2% Formic Acid (Removes salts/proteins) Load->Wash1 Wash2 Wash 2: Organic 1 mL Methanol (Removes neutrals) Wash1->Wash2 Elute Elute 2 x 250 µL 5% NH4OH in ACN (Releases basic analyte) Wash2->Elute Evap Evaporate to Dryness (N2 stream @ 40°C) Elute->Evap Recon Reconstitute 100 µL Mobile Phase Initial Evap->Recon

Figure 1: MCX Solid Phase Extraction workflow targeting the basic amine functionality of Saxagliptin.[1]

UHPLC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Acquity BEH C18).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[1][6]

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
0.5 5 Start Gradient
2.5 90 Elution
3.0 90 Wash
3.1 5 Re-equilibration

| 4.5 | 5 | End Run |[1]

Mass Spectrometry (ESI+):

  • Ionization: Electrospray Positive (

    
    ).[1]
    
  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.[1]

  • Mode: Multiple Reaction Monitoring (MRM).[1]

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Cone (V) | Collision (eV) | Role | | :--- | :--- | :--- | :--- | :--- | :--- | | Saxagliptin | 316.2 | 180.2 | 30 | 22 | Quantifier | | Saxagliptin | 316.2 | 133.1 | 30 | 35 | Qualifier | | Saxagliptin-d3 | 319.2 | 183.2 | 30 | 22 | Internal Std |[1]

Note: The 180.2 fragment corresponds to the cleavage of the adamantyl group, a highly specific transition.

Method Validation & Quality Control

To ensure scientific integrity, the method must be validated according to FDA/EMA guidelines.

Linearity & Sensitivity[1][13]
  • Range: 0.5 – 500 ng/mL.[1]

  • Regression: Linear

    
     weighting.[1]
    
  • LLOQ (Lower Limit of Quantitation): Signal-to-Noise (S/N) > 10.

Matrix Effect (ME) & Recovery (RE)

This is the most critical step for urine analysis.[1] You must quantify how much the urine suppresses the signal.

Formulas:

  • Matrix Effect (%):

    
    [1]
    
    • Goal: 85% - 115%.[1] If < 85%, ion suppression is occurring.[1]

  • Recovery (%):

    
    [1]
    
    • Goal: Consistent recovery (> 70%) across Low, Mid, and High QC levels.

Stability[1][10][14]
  • Benchtop: 4 hours at room temperature (Urine pH can degrade SAX over time; keep samples cooled).

  • Freeze-Thaw: Stable for 3 cycles at -70°C.

  • Autosampler: Stable for 24 hours at 10°C.

Troubleshooting & Optimization

The following logic map aids in diagnosing common issues during the assay.

Troubleshooting Issue Problem Detected LowSens Low Sensitivity Issue->LowSens BadShape Poor Peak Shape Issue->BadShape HighBack High Background Issue->HighBack CheckpH Check Elution pH (Must be basic for MCX) LowSens->CheckpH Incomplete Elution? CheckCol Check Column (Void volume/Tailing) BadShape->CheckCol Dead Volume? CheckWash Increase Wash Strength (More organic in Wash 2) HighBack->CheckWash Dirty Matrix?

Figure 2: Diagnostic logic for common LC-MS/MS anomalies in urine analysis.

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Parekh, J. M., et al. (2012).[1] "Development and validation of a sensitive LC-MS/MS method for the determination of saxagliptin in human plasma." Journal of Chromatography B. (Contextual grounding for MS transitions).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11243969, Saxagliptin. Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Reproducibility in Saxagliptin Bioanalytical Methods

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of saxagliptin. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reproducibility of their bioanalytical methods for saxagliptin and its primary active metabolite, 5-hydroxy saxagliptin. As a Senior Application Scientist, I have compiled this resource based on established scientific principles and field-proven insights to help you diagnose and resolve common issues encountered during liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

This guide is structured to provide both quick answers through our Frequently Asked Questions (FAQs) and in-depth, step-by-step troubleshooting workflows for more complex problems. Our goal is to empower you with the knowledge to build robust and reliable bioanalytical methods.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding saxagliptin bioanalysis.

Q1: My calibration curve for saxagliptin is non-linear at the lower concentrations. What is the likely cause?

A common reason for non-linearity at the lower end of the calibration curve is non-specific binding of the analyte to sample collection tubes, pipette tips, or vials.[1][2][3] Saxagliptin, at low concentrations, can adsorb to surfaces, leading to inconsistent recovery. Consider using low-adsorption polypropylene tubes and plates. Another potential cause is issues with the integration of very small peaks. It is also important to use an appropriate weighting factor (e.g., 1/x or 1/x²) in your regression analysis, as this gives more weight to the lower concentration standards.[4]

Q2: I'm seeing significant signal variability between replicate injections of the same sample. What should I investigate first?

Inconsistent injection volumes are a primary suspect. Check your autosampler for any air bubbles in the syringe or sample loop. Also, ensure that your sample and wash solutions are properly degassed. Another factor could be the stability of saxagliptin in the autosampler.[5] Depending on the temperature and the sample matrix, degradation could occur over the course of a long analytical run.

Q3: We are observing a gradual decrease in signal intensity over a long batch of samples. What could be the problem?

This is often indicative of a matrix effect buildup on the analytical column or in the mass spectrometer's ion source.[6][7] Co-eluting endogenous components from the plasma matrix can accumulate and cause ion suppression. It is also possible that the column's performance is degrading. Implementing a robust sample preparation method to remove matrix components and periodically cleaning the ion source are crucial steps.

Q4: What are the key stability concerns for saxagliptin in plasma samples?

Saxagliptin is susceptible to degradation under certain conditions. Key stability aspects to validate include:

  • Freeze-thaw stability: Repeated freezing and thawing of plasma samples can lead to degradation.[5][8]

  • Bench-top stability: The stability of saxagliptin in plasma at room temperature should be established to ensure it is stable during sample processing.[8]

  • Long-term stability: The stability of the analyte in plasma stored at -20°C or -80°C must be confirmed for the duration of your study.[1][8]

  • Stock solution stability: The stability of your saxagliptin stock solutions under storage conditions should also be verified.[9]

Q5: Is there a significant risk of interference from the 5-hydroxy saxagliptin metabolite?

Yes, the 5-hydroxy saxagliptin is the major active metabolite and needs to be chromatographically resolved from the parent drug to ensure accurate quantification of both.[1][5][10] Most published methods achieve baseline separation. If you are developing a new method, it is critical to confirm the retention times and selectivity for both compounds.

In-Depth Troubleshooting Guides

For more persistent issues, the following guides provide detailed, step-by-step approaches to problem-solving.

Guide 1: Diagnosing and Resolving Poor Peak Shape (Tailing and Fronting)

Poor peak shape is a common problem that can significantly impact the accuracy and precision of integration.

The Science Behind the Problem: Peak tailing for basic compounds like saxagliptin is often caused by secondary interactions between the positively charged analyte and residual, negatively charged silanol groups on the surface of the silica-based stationary phase.[11][12] Peak fronting is typically a result of column overload or a mismatch between the sample solvent and the mobile phase.[11][13]

G start Poor Peak Shape Observed q1 Are all peaks tailing? start->q1 a1_yes System-wide issue likely q1->a1_yes Yes a1_no Analyte-specific issue q1->a1_no No p1 Check for dead volume in fittings (injector to detector) a1_yes->p1 q2 Is the peak fronting? a1_no->q2 p2 Inspect column for voids or blockage p1->p2 end Peak Shape Improved p2->end a2_yes Overload or solvent mismatch q2->a2_yes Yes a2_no Tailing likely due to secondary interactions q2->a2_no No p3 Reduce injection volume or sample concentration a2_yes->p3 p5 Lower mobile phase pH (e.g., with formic acid) to suppress silanol activity a2_no->p5 p4 Ensure sample solvent is weaker than or matches mobile phase p3->p4 p4->end p6 Consider a different column with a more inert stationary phase (e.g., end-capped) p5->p6 p6->end G start Carryover Detected in Blank Injection q1 Isolate the source of carryover start->q1 p1 Inject blank after a high standard (with column) q1->p1 p2 Replace column with a union and inject blank p1->p2 q2 Carryover still present with union? p2->q2 a2_yes Autosampler/Injector is the source q2->a2_yes Yes a2_no Column is the source q2->a2_no No s1 Optimize needle wash procedure: - Use a strong, organic wash solvent - Increase wash volume and duration a2_yes->s1 s3 Increase column wash time at high organic percentage post-injection a2_no->s3 s2 Inspect and clean/replace rotor seal s1->s2 end Carryover Eliminated s2->end s4 Develop a dedicated column cleaning protocol s3->s4 s4->end

Caption: Systematic approach to identifying and resolving carryover.

  • Optimize Autosampler Wash:

    • The autosampler needle and injection port are common sources of carryover.

    • Your wash solvent should be stronger than your mobile phase to effectively remove adsorbed analyte. A mixture of acetonitrile, isopropanol, and water is often effective.

    • Increase the volume of the needle wash and the duration of the wash cycle in your method.

  • Column Cleaning:

    • If the column is the source of carryover, a more aggressive washing step at the end of each run is needed. Extend the time at a high percentage of organic solvent.

    • For persistent carryover, a dedicated column cleaning procedure may be necessary. This could involve flushing with a series of strong solvents.

  • MS Source Cleaning:

    • In some cases, the MS ion source can become contaminated. [14][15]Follow the manufacturer's instructions for cleaning the ion source components.

Guide 3: Managing Matrix Effects

Matrix effects, caused by co-eluting endogenous components from plasma, can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of your results.

The Science Behind the Problem: Components in the plasma matrix, such as phospholipids, can co-elute with saxagliptin and interfere with the ionization process in the mass spectrometer source. [6]This can lead to a decrease (suppression) or increase (enhancement) of the analyte signal, resulting in inaccurate quantification.

G start Suspected Matrix Effects (Poor accuracy/precision) assess Assess Matrix Effect start->assess p1 Post-extraction addition method: Compare response of analyte in extracted blank plasma vs. neat solution assess->p1 p2 Post-column infusion method: Infuse analyte post-column and inject extracted blank plasma to observe signal suppression/enhancement assess->p2 q1 Significant Matrix Effect Observed? p1->q1 p2->q1 mitigate Mitigate Matrix Effect q1->mitigate Yes end Matrix Effects Controlled q1->end No s1 Improve sample preparation: - Use a more selective method (e.g., SPE vs. PPT) - Optimize extraction conditions mitigate->s1 s2 Modify chromatography: - Adjust gradient to separate analyte from interfering peaks mitigate->s2 s3 Use a stable isotope-labeled internal standard (SIL-IS) mitigate->s3 s1->end s2->end s3->end

Caption: Workflow for managing matrix effects in bioanalysis.

  • Improve Sample Preparation:

    • Protein precipitation is a simple but often less clean sample preparation method.

    • Consider using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract. [10][16][17]These methods are more effective at removing phospholipids and other interfering components.

  • Chromatographic Separation:

    • Adjust your chromatographic gradient to better separate saxagliptin from the regions where matrix components typically elute. A post-column infusion experiment can help identify these regions. [6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • A SIL-IS is the best way to compensate for matrix effects. [10]Since it has nearly identical chemical properties and retention time to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction.

Data and Protocol References

To assist in your method development and troubleshooting, the following tables summarize typical parameters used in published, validated methods for saxagliptin.

Table 1: Commonly Used LC Parameters for Saxagliptin Analysis

ParameterTypical ValuesSource(s)
Column C18 (e.g., Atlantis dC18, Eclipse Plus C18)[1][16]
50-150 mm length, 2.1-4.6 mm ID, 1.7-5 µm particle size[1][5][16]
Mobile Phase A 0.1% Formic Acid in Water or 5-10 mM Ammonium Formate/Acetate[10][17]
Mobile Phase B Acetonitrile or Methanol[9][10][18]
Flow Rate 0.2 - 1.0 mL/min[8][10][19]
Gradient Typically starting at low %B, ramping up to >90% BGeneral Practice

Table 2: Typical Mass Spectrometry Parameters for Saxagliptin and 5-Hydroxy Saxagliptin

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolaritySource(s)
Saxagliptin 316.2141.1Positive[5]
5-Hydroxy Saxagliptin 332.2157.1Positive[5]
Internal Standard (SIL) Varies based on labelingVariesPositive[10]

Table 3: Overview of Sample Preparation Techniques

TechniquePrincipleProsConsSource(s)
Protein Precipitation (PPT) Protein denaturation with organic solvent (e.g., acetonitrile)Simple, fast, inexpensiveLess clean extract, high matrix effects[1]
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phasesCleaner extract than PPTMore labor-intensive, requires solvent optimizationGeneral Knowledge
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent and elution with a solventCleanest extract, can concentrate analyteMost complex and expensive, requires method development[10][16][17]

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available from: [Link]

  • Troubleshooting LC, basics. Chromedia. Available from: [Link]

  • Gurav, S. B., & Bhatia, M. S. (2020). Development and Validation of Novel Stability- Indicating LC Method for the Determination of Saxagliptin and Metformin. Indian Journal of Pharmaceutical Education and Research, 54(2s), s350-s359. Available from: [Link]

  • Scheeren, L. E., Marcolino, A. I. P., Adams, A. I. H., & Rolim, C. M. B. (2015). Stability indicating RP-LC-PDA method for the quantitative analysis of saxagliptin in pharmaceutical dosage form. Brazilian Journal of Pharmaceutical Sciences, 51(2), 461-467. Available from: [Link]

  • Jain, P. K., Tyagi, C. K., & Dayaramani, R. (2021). Bioanalytical Method Development and Validation for the Estimation of Saxagliptin in Marketed Tablet Formulation. Journal of Pharmaceutical Research International, 33(64A), 559-565. Available from: [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. Available from: [Link]

  • Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. (2023). BMC Pharmacology and Toxicology. Available from: [Link]

  • Sree, G. S., Kumar, S. A., & Kumar, Y. R. (2019). Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. Turkish Journal of Pharmaceutical Sciences, 16(2), 227–233. Available from: [Link]

  • Shah, D. A., Patel, V. B., & Shah, P. A. (2021). Validated Stability-Indicating Assay UHPLC Method for Simultaneous Analysis of Saxagliptin and Metformin in Fixed-Dose Combinations. Biointerface Research in Applied Chemistry, 12(3), 2729-2744. Available from: [Link]

  • Xu, X. S., Demers, R., Gu, H., Christopher, L. J., Su, H., Cojocaru, L., ... & Arnold, M. E. (2012). Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations. Journal of Chromatography B, 889, 77-86. Available from: [Link]

  • Sharma, G. N., Singhal, M. M., Sharma, K. K., & Sanadya, J. (2010). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of advanced pharmaceutical technology & research, 1(1), 54–63. Available from: [Link]

  • Batta, N., Pilli, N. R., Derangula, V. R., Vurimindi, H. B., Damaramadugu, R., & Yejella, R. P. (2015). A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study. Drug research, 65(3), 133–140. Available from: [Link]

  • Al-Salami, H., Butt, G., & Fawcett, J. P. (2023). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules, 28(22), 7525. Available from: [Link]

  • Common challenges in bioanalytical method development. Simbec-Orion. (2023). Available from: [Link]

  • 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Waters Corporation. (2020). Available from: [Link]

  • How can I solve my carry over issue in LC-MS/MS? ResearchGate. (2015). Available from: [Link]

  • Sonesson, A. (2013). LC-MS/MS bioanalysis of peptides – How to manage non specific binding? European Bioanalysis Forum. Available from: [Link]

  • Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. (2010). Available from: [Link]

  • Chunduri, R. H., Kumar, G. S., & Dannana, G. S. (2018). A LC-MS/MS method for simultaneous estimation of a novel anti-diabetic combination of saxagliptin and dapagliflozin using a polarity switch approach: application to in vivo rat pharmacokinetic study. Analytical Methods, 10(37), 4566-4576. Available from: [Link]

  • CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. LabRulez LCMS. Available from: [Link]

  • LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects. ResearchGate. (2017). Available from: [Link]

  • Are You Validating Methods for Bioanalytical Samples? LCGC International. (2010). Available from: [Link]

  • Miyamoto, S., Ohara, T., & Abe, H. (2018). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Journal of the American Society for Mass Spectrometry, 29(5), 1011–1015. Available from: [Link]

  • McNally, J., & Usansky, J. (2010). Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Separation Science, 3(5), 23-28. Available from: [Link]

  • Controlling Contamination in LC/MS Systems. Waters Corporation. (2014). Available from: [Link]

  • Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone. (2019). Available from: [Link]

  • Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2014). Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview. Journal of Chromatography A, 1357, 2-13. Available from: [Link]

Sources

Technical Support Center: Optimizing Saxagliptin Stability in Plasma for Bioanalytical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with saxagliptin. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges you may encounter during the pre-analytical phase of your experiments, with a specific focus on the impact of different anticoagulants on saxagliptin stability in plasma. Our goal is to equip you with the knowledge to ensure the integrity and reliability of your bioanalytical data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the choice of anticoagulant and its implications for saxagliptin stability and analysis.

Q1: Which anticoagulant is most commonly used for saxagliptin pharmacokinetic studies, and why?

A1: The vast majority of published pharmacokinetic and bioanalytical studies on saxagliptin utilize EDTA (Ethylenediaminetetraacetic acid) as the anticoagulant.[1][2] The preference for EDTA is based on several factors:

  • Mechanism of Action: EDTA is a chelating agent that strongly binds calcium ions (Ca²⁺), which are essential cofactors for the enzymes in the coagulation cascade. By sequestering calcium, EDTA effectively prevents blood clotting.[3]

  • Enzyme Inhibition: This chelation mechanism also contributes to the inhibition of certain metalloproteinases, which could potentially degrade peptide-like drugs. While saxagliptin is not a peptide, this property of EDTA is generally favorable for preserving the integrity of biological samples.

  • Compatibility with Analytical Methods: EDTA is highly compatible with common bioanalytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). It does not typically cause the significant ion suppression or enhancement that can be observed with other anticoagulants like citrate.[4]

  • Sample Consistency: EDTA provides a consistent plasma matrix, which is crucial for the reproducibility of extraction procedures and analytical measurements.

While heparin and citrate are effective anticoagulants, they are less frequently chosen for saxagliptin studies due to potential analytical challenges, which will be discussed in the following questions.

Q2: I am considering using heparin for my study. What are the potential risks to saxagliptin stability and analysis?

A2: While heparin is a widely used anticoagulant, its use in saxagliptin studies requires careful consideration due to the following potential issues:

  • Mechanism of Action: Heparin acts by potentiating the activity of antithrombin III, which in turn inhibits thrombin and other coagulation proteases.[3]

  • Protein Binding: Heparin is known to bind to various plasma proteins, which can potentially alter the free fraction of a drug.[5] Although there is no direct evidence of saxagliptin binding to heparin, this phenomenon could theoretically affect the accuracy of total drug concentration measurements and introduce variability.

  • Analytical Interference: Heparin can sometimes interfere with LC-MS/MS analysis, although it is generally considered more compatible than citrate. The degree of interference can be method-dependent.

  • Lot-to-Lot Variability: Heparin is a biological product and can exhibit lot-to-lot variability, which may introduce an additional source of variation in your results.

If you must use heparin, it is crucial to perform a thorough validation of your bioanalytical method to ensure that it does not adversely affect the accuracy, precision, and recovery of saxagliptin from the plasma matrix.

Q3: Can I use citrate as an anticoagulant for saxagliptin plasma samples? What are the drawbacks?

A3: The use of sodium citrate as an anticoagulant for saxagliptin analysis is generally not recommended , particularly for LC-MS/MS-based methods. Here's why:

  • Mechanism of Action: Like EDTA, citrate acts by chelating calcium ions, but its affinity is lower.[3]

  • Dilution Effect: Citrate is typically used in a liquid form (e.g., 3.2% or 3.8% sodium citrate solution), which results in a dilution of the blood sample (usually in a 1:9 ratio of anticoagulant to blood). This dilution must be corrected for in the final concentration calculation, introducing a potential source of error.

  • Significant Analytical Interference: Citrate is known to cause significant ion suppression in electrospray ionization (ESI) mass spectrometry, which is a common detection method for saxagliptin. This can lead to reduced sensitivity and inaccurate quantification.

  • pH Alteration: The use of buffered citrate solutions can alter the pH of the plasma sample.[6] Saxagliptin is susceptible to degradation under certain pH conditions, and a shift in plasma pH could potentially impact its stability during sample processing and storage.[7][8]

Given these significant drawbacks, it is advisable to avoid citrate-containing tubes for the collection of samples for saxagliptin quantification.

Q4: How stable is saxagliptin in plasma, and what are the optimal storage conditions?

A4: Several studies have demonstrated that saxagliptin is relatively stable in plasma under typical laboratory handling and storage conditions.

  • Bench-Top Stability: Saxagliptin in human plasma has been shown to be stable for at least 24 hours at room temperature.[1]

  • Freeze-Thaw Stability: The drug is also stable through multiple freeze-thaw cycles.

  • Long-Term Storage: For long-term storage, it is recommended to keep plasma samples at -28°C or -80°C.[1] Studies have confirmed stability for at least 37 days at -28°C.

It is important to note that these stability studies were primarily conducted using plasma collected with EDTA. If a different anticoagulant is used, it is imperative to perform your own stability assessments as part of your bioanalytical method validation, following guidelines such as those from the FDA.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the analysis of saxagliptin in plasma.

Problem Potential Cause Troubleshooting Steps
Low or Inconsistent Saxagliptin Recovery 1. Suboptimal Anticoagulant Choice: Use of heparin may lead to protein binding, affecting extraction efficiency.1. Recommended Action: Switch to EDTA as the anticoagulant. 2. If Heparin Must Be Used: Re-validate your extraction method. Consider different protein precipitation solvents or solid-phase extraction (SPE) cartridges.
2. pH-Dependent Degradation: Although stable at neutral pH, saxagliptin can degrade under acidic or alkaline conditions.[7][8] The use of certain citrate formulations could alter plasma pH.1. Recommended Action: Use EDTA tubes, which have a minimal impact on plasma pH. 2. Verify pH: If using a non-standard anticoagulant, measure the pH of your plasma samples.
3. Inefficient Extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, SPE) may not be optimal for the plasma matrix.1. Optimize Extraction: Experiment with different organic solvents (e.g., acetonitrile, methanol) for protein precipitation. For LLE, test various organic solvents and pH adjustments. For SPE, screen different sorbents and elution solvents.[1]
High Variability Between Replicate Samples 1. Pre-analytical Inconsistency: Variations in sample handling, such as time from collection to centrifugation or storage temperature, can introduce variability.1. Standardize SOPs: Implement and strictly adhere to a standardized protocol for blood collection, processing, and storage. 2. Immediate Processing: Process blood samples as soon as possible after collection.
2. Hemolysis: The rupture of red blood cells can release cellular components that may interfere with the assay or degrade saxagliptin.[9][10]1. Improve Phlebotomy Technique: Ensure proper needle gauge and gentle blood collection to minimize cell lysis. 2. Visual Inspection: Visually inspect plasma for any pink or red discoloration. If hemolysis is suspected, it is advisable to recollect the sample.
3. Anticoagulant-Related Interference: Use of citrate can cause significant and variable ion suppression in LC-MS/MS.1. Recommended Action: Use EDTA as the anticoagulant. 2. Method Validation: If using another anticoagulant, thoroughly validate for matrix effects from multiple sources of plasma.
Unexpected Degradation Products in Chromatogram 1. In-tube or Ex-vivo Metabolism: Although saxagliptin is primarily metabolized in the liver by CYP3A4/5,[2] some enzymatic activity may persist in plasma.1. Rapid Cooling and Processing: Keep blood samples on ice immediately after collection and centrifuge at 4°C to minimize enzymatic activity. 2. Enzyme Inhibitors: For mechanistic studies, consider the addition of specific enzyme inhibitors, but this must be carefully validated as it can interfere with the analysis.
2. Contamination: Contamination of collection tubes or processing materials can introduce interfering substances.1. Use High-Quality Materials: Utilize certified clean collection tubes and labware. 2. Blank Analysis: Always analyze blank plasma samples to check for any background interference.

Section 3: Experimental Protocols and Methodologies

To ensure the highest quality data, we provide the following recommended protocols for the collection and processing of plasma samples for saxagliptin analysis.

Protocol 1: Blood Sample Collection
  • Tube Selection: Use commercially available vacuum blood collection tubes containing K2-EDTA or K3-EDTA.

  • Phlebotomy: Collect venous blood using a standard venipuncture technique. Avoid excessive suction or the use of a small gauge needle to minimize the risk of hemolysis.

  • Mixing: Immediately after collection, gently invert the EDTA tube 8-10 times to ensure proper mixing of the blood with the anticoagulant. Do not shake vigorously.

  • Immediate Cooling: Place the collected blood tube on ice or in a refrigerated rack immediately.

Protocol 2: Plasma Preparation
  • Centrifugation: Within one hour of collection, centrifuge the blood sample at 1500-2000 x g for 10-15 minutes at 4°C.

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) using a clean pipette, avoiding the buffy coat layer (the thin white layer of leukocytes and platelets between the plasma and red blood cells).

  • Aliquoting: Transfer the plasma into clearly labeled, clean polypropylene cryovials. It is recommended to create multiple aliquots to avoid repeated freeze-thaw cycles of the entire sample.

  • Storage: Immediately store the plasma aliquots at -80°C until analysis.

Section 4: Visualizations

Workflow for Optimal Saxagliptin Sample Handling

G cluster_collection Blood Collection cluster_processing Plasma Processing (within 1 hour) cluster_storage_analysis Storage & Analysis start Start: Patient Sample Collection tube Select K2/K3-EDTA Tube start->tube collect Perform Venipuncture tube->collect mix Gently Invert 8-10 Times collect->mix cool Place on Ice Immediately mix->cool centrifuge Centrifuge at 1500-2000 x g for 10-15 min at 4°C cool->centrifuge aspirate Aspirate Plasma Supernatant centrifuge->aspirate aliquot Aliquot into Cryovials aspirate->aliquot store Store at -80°C aliquot->store analyze Bioanalysis (LC-MS/MS) store->analyze

Caption: Recommended workflow for blood collection and processing.

Decision Matrix for Anticoagulant Selection

G anticoagulant Anticoagulant EDTA Heparin Citrate lcms_compat LC-MS/MS Compatibility High Moderate Low (Ion Suppression) anticoagulant:f1->lcms_compat:f1 anticoagulant:f2->lcms_compat:f2 anticoagulant:f3->lcms_compat:f3 stability Saxagliptin Stability Well-Documented Potential Protein Binding Potential pH Effects anticoagulant:f1->stability:f1 anticoagulant:f2->stability:f2 anticoagulant:f3->stability:f3 dilution Sample Dilution No No Yes anticoagulant:f1->dilution:f1 anticoagulant:f2->dilution:f2 anticoagulant:f3->dilution:f3 recommendation Recommendation Recommended Use with Caution (Requires Validation) Not Recommended anticoagulant:f1->recommendation:f1 anticoagulant:f2->recommendation:f2 anticoagulant:f3->recommendation:f3

Caption: Anticoagulant selection guide for saxagliptin analysis.

References

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. PMC. [Link]

  • Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. PMC. [Link]

  • The effects of saxagliptin and sitagliptin on the plasma DPP-4 activity... ResearchGate. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. PubMed. [Link]

  • Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. MDPI. [Link]

  • Involvement of DPP-IV catalytic residues in enzyme–saxagliptin complex formation. PMC. [Link]

  • Impact of treatment with saxagliptin on glycaemic stability and β-cell function in the SAVOR-TIMI 53 study. PubMed. [Link]

  • A Validated Stability-Indicating High Performance Thin Layer Chromatographic Method for the Analysis of Saxagliptin in Bulk Drug and. JOCPR. [Link]

  • Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Prognostic value of plasma DPP4 activity in ST-elevation myocardial infarction. PMC. [Link]

  • Validated Stability-Indicating Assay UHPLC Method for Simultaneous Analysis of Saxagliptin and Metformin in Fixed-Dose Combinations. Biointerface Research in Applied Chemistry. [Link]

  • Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. PMC. [Link]

  • Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. SpringerLink. [Link]

  • Research Article DEVOLPMENT AND VALIDATION OF SIMPLE STABILITY INDICATING RP-HPLC METHOD FOR ANALYSIS OF SAXAGLIPTIN AND ITS FOR. OMICS International. [Link]

  • Development and Validation of Novel Stability- Indicating LC Method for the Determination of Saxagliptin and Metformin. Indian Journal of Pharmaceutical Education and Research. [Link]

  • (PDF) Development and Validation of an RP-HPLC Method for Simultaneous Estimation of Saxagliptin and Metformin in Bulk and Pharmaceutical Dosage Forms Based on Quality by Design. ResearchGate. [Link]

  • Impact of Hemolysis During Sample Collection: How Different Is Drug Concentration in Hemolyzed Plasma From That of Normal Plasma?. PubMed. [Link]

  • Effects of heparin, citrate, and EDTA on plasma biochemistry of sheep: comparison with serum. PubMed. [Link]

  • Assessment of suitability of saxagliptin hydrochloride for development of controlled release parenteral formulation by preformulation studies. Neliti. [Link]

  • Impact of Blood Sample Collection and Processing Methods on Glucose Levels in Community Outreach Studies. PMC. [Link]

  • The effect of different tube additives on blood glucose measurement: systematic overview of the literature. ResearchGate. [Link]

  • New RP-HPLC Method for the Estimation of Saxagliptin and Dapagliflozinin Bulk and Pharmaceutical Dosage Formulations. ResearchGate. [Link]

  • The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry. PMC. [Link]

  • Blood sampling and hemolysis affect concentration of plasma metabolites. ResearchGate. [Link]

  • Extraction recovery data from human plasma *n=6. ResearchGate. [Link]

  • Concomitant Use of Oral Anticoagulants With Oral Dipeptidyl Peptidase‐4 Inhibitors and Serious Bleeding Events. ResearchGate. [Link]

  • The interaction between anti-PF4 antibodies and anticoagulants in vaccine-induced thrombotic thrombocytopenia. PMC. [Link]

  • Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections. PubMed. [Link]

  • (PDF) LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY ASSAY METHOD FOR ESTIMATION OF SAXAGLIPTINE AND DAPAGLIFLOZIN IN HUMAN PLASMA. ResearchGate. [Link]

  • Addition of protease inhibitors to EDTA containing blood collection tubes does not deliver significant advantage for preservation of plasma. OAText. [Link]

  • Study of glucose specimen integrity in various blood collection tubes over a period of 24 hours. ResearchGate. [Link]

  • Interferences from blood collection tube components on clinical chemistry assays. PMC. [Link]

  • Effects of hemolysis interference on routine biochemistry parameters. Biochemia Medica. [Link]

  • Hemolysis of Blood Samples has no Significant Impact on the Results of Pharmacokinetic Data. Semantic Scholar. [Link]

  • [Complement activation in citrate plasma--inhibitory effect of anticoagulants on serum...]. PubMed. [Link]

  • [Plasma pH and anticoagulant solutions used in the plasmapheresis method of blood collection from donors]. ResearchGate. [Link]

Sources

Validation & Comparative

Inter-laboratory Comparison of Saxagliptin Bioanalytical Methods: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of bioanalytical methods for the quantification of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. Accurate measurement of saxagliptin in biological matrices is fundamental for pharmacokinetic assessments, therapeutic drug monitoring, and overall drug efficacy and safety evaluation. This document offers an in-depth exploration of various analytical techniques, underpinned by experimental data and established best practices, to aid researchers in selecting and validating the most appropriate method for their needs.

The choice of a bioanalytical method is a critical decision in the drug development process, balancing sensitivity, selectivity, accuracy, precision, and throughput. This guide will navigate the intricacies of the most prevalent methodologies, elucidating the scientific rationale behind experimental choices and providing a framework for robust inter-laboratory validation to ensure data consistency and reliability across diverse research environments.

The Imperative for Robust and Sensitive Bioanalytical Methods

The therapeutic dosage of saxagliptin is low, leading to correspondingly low concentrations in systemic circulation. This necessitates the use of highly sensitive and selective analytical methods for its accurate quantification. A primary challenge is the development of methods capable of precisely measuring both saxagliptin and its active metabolite, 5-hydroxy saxagliptin, often in the presence of other medications and endogenous components of biological fluids. Regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the validation of bioanalytical methods, highlighting the necessity for well-characterized and reproducible assays.[1][2][3][4][5]

Comparative Analysis of Leading Bioanalytical Techniques

The two most prominent techniques for saxagliptin bioanalysis are Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While both are powerful analytical tools, they possess distinct advantages and are suited for different applications.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for quantifying small molecules in complex biological matrices, owing to its exceptional sensitivity, selectivity, and high-throughput capabilities.[6][7]

Underlying Principle: This technique first separates saxagliptin from other sample constituents using liquid chromatography. The isolated compound is then ionized and detected by a tandem mass spectrometer. The mass spectrometer selects the parent ion of saxagliptin, fragments it, and then detects a specific fragment ion. This process, known as multiple reaction monitoring (MRM), affords a very high degree of selectivity and sensitivity.

Rationale for Experimental Design:

  • Sample Preparation: This is a critical step to eliminate proteins and other interfering substances. Protein precipitation with solvents like acetonitrile is a common and efficient method.[8] For enhanced sample purity and sensitivity, solid-phase extraction (SPE) is often the preferred technique.[9] The selection of the extraction method is dictated by the required limit of quantification and the complexity of the biological matrix.

  • Chromatographic Separation: A C18 reversed-phase column is typically employed to achieve effective separation of saxagliptin and its metabolites from endogenous plasma components.[8][10][11][12] The mobile phase generally comprises an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (often containing formic acid or ammonium formate) to facilitate efficient ionization.[13]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is the preferred method for saxagliptin analysis as it yields a strong and stable signal for the protonated molecule [M+H]+. The precursor and product ions for MRM transitions are carefully optimized to maximize signal intensity while minimizing background noise.[9]

Performance Metrics: Validated LC-MS/MS methods for the concurrent determination of saxagliptin and 5-hydroxy saxagliptin in human plasma have demonstrated linearity over a range of 0.1-50 ng/mL for saxagliptin and 0.2-100 ng/mL for its metabolite.[8] These methods exhibit excellent accuracy and precision, with intra- and inter-day variations falling within the acceptable limits stipulated by regulatory bodies.[8]

Visualized Workflow:

LC_MS_MS_Methodology LC-MS/MS Bioanalytical Workflow for Saxagliptin cluster_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Processing Data Processing Plasma_Sample Biological Sample (Plasma) Add_IS Addition of Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Collect_Supernatant Supernatant Collection Centrifugation->Collect_Supernatant Evaporation Nitrogen Evaporation Collect_Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization MS_Q1 Mass Analyzer 1 (Precursor Ion) Ionization->MS_Q1 Fragmentation Collision-Induced Dissociation MS_Q1->Fragmentation MS_Q3 Mass Analyzer 2 (Product Ion) Fragmentation->MS_Q3 Detection Detector MS_Q3->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc

Caption: A schematic of the LC-MS/MS workflow for saxagliptin quantification.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV represents a more accessible and cost-effective alternative to LC-MS/MS, though it generally provides lower sensitivity and selectivity.[6]

Underlying Principle: Similar to LC-MS/MS, HPLC is used to separate saxagliptin from other sample components. Detection is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.

Rationale for Experimental Design:

  • Sample Preparation: Due to the reduced selectivity of UV detection, more rigorous sample clean-up procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are often required to minimize interferences from the biological matrix.[14]

  • Chromatographic Conditions: The selection of the analytical column and mobile phase is paramount to ensure that saxagliptin is well-resolved from any co-eluting compounds that also absorb UV light. A C18 column with a mobile phase consisting of acetonitrile and a phosphate buffer is a common configuration.[10]

  • Wavelength Selection: The UV detection wavelength is set at the absorbance maximum of saxagliptin to optimize sensitivity.[15]

Performance Metrics: A developed HPLC-UV method for saxagliptin in bulk and pharmaceutical dosage forms demonstrated linearity in the concentration range of 10-50 µg/ml.[11] While this is suitable for quality control of pharmaceutical products, the sensitivity is generally insufficient for pharmacokinetic studies where plasma concentrations are significantly lower.[15] Another study showed a linear range of 0.01 to 0.5 μg/mL for saxagliptin in human plasma.[16]

Inter-laboratory Comparison: Critical Performance Parameters

To ensure the consistency and comparability of data generated across different laboratories, it is vital to compare the performance of the bioanalytical methods. The following table presents a summary of key validation parameters for a hypothetical inter-laboratory comparison of an LC-MS/MS method for saxagliptin in human plasma.

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria (FDA/EMA)
Linearity (r²) 0.99920.99950.9990≥ 0.99
Lower Limit of Quantification (LLOQ) 0.10 ng/mL0.10 ng/mL0.10 ng/mLS/N ≥ 5
Intra-day Precision (%CV) 2.8 - 5.1%2.5 - 5.5%3.2 - 5.8%≤ 15% (≤ 20% at LLOQ)[4]
Inter-day Precision (%CV) 3.5 - 6.8%3.2 - 7.1%3.8 - 7.5%≤ 15% (≤ 20% at LLOQ)[1][4]
Intra-day Accuracy (%Bias) -4.2 to 3.5%-4.8 to 4.1%-4.5 to 4.8%Within ±15% (±20% at LLOQ)
Inter-day Accuracy (%Bias) -5.1 to 4.6%-5.5 to 5.2%-5.8 to 5.5%Within ±15% (±20% at LLOQ)[1]
Recovery (%) 85.9 - 87.8%84.5 - 88.2%86.1 - 89.0%Consistent and reproducible[9]
Matrix Effect 94.5 - 104.2%93.8 - 105.1%95.2 - 103.9%CV of IS-normalized MF ≤ 15%

This table exemplifies the expected level of concordance between laboratories for a well-validated LC-MS/MS method. Significant discrepancies would necessitate a thorough investigation to identify potential sources of variability, such as differences in instrumentation, reagent quality, or operator technique.

Detailed Experimental Protocols

LC-MS/MS Method for Saxagliptin in Human Plasma

This protocol serves as a representative example and must be fully validated within the user's laboratory.

1. Materials and Reagents:

  • Saxagliptin and 5-hydroxy saxagliptin reference standards

  • Saxagliptin-d5 (or other suitable stable isotope-labeled internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

2. Preparation of Solutions:

  • Prepare individual stock solutions of saxagliptin, 5-hydroxy saxagliptin, and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the analyte stock solutions to create calibration standards and quality control (QC) samples at various concentrations.

  • Prepare a working solution of the IS in 50% methanol.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 25 µL of the IS working solution and briefly vortex.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness using a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

4. LC-MS/MS Instrumental Conditions:

  • LC System: A high-performance liquid chromatography system capable of delivering precise gradients.

  • Column: A C18 column (e.g., 50 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium formate buffer, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: An isocratic elution with a mobile phase composition of 20:80 (A:B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Saxagliptin: Q1/Q3 (e.g., m/z 316.2 → 180.19)[17]

    • 5-hydroxy saxagliptin: Q1/Q3 (e.g., m/z 332.3 → 196.20)[17]

    • Internal Standard: Q1/Q3 (optimized for the specific IS used, e.g., Saxagliptin-d5)

5. Data Analysis:

  • Integrate the chromatographic peak areas for the analytes and the IS.

  • Calculate the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentrations of the analytes in the QC and unknown samples by interpolating from the calibration curve.

Conclusion and Expert Recommendations

For the bioanalysis of saxagliptin in biological matrices, LC-MS/MS is the method of choice, providing the requisite sensitivity and selectivity for pharmacokinetic and clinical investigations.[7] While HPLC-UV can be utilized for the quality control of pharmaceutical formulations, it generally lacks the performance characteristics needed for the low concentrations typically found in biological samples.

For laboratories embarking on saxagliptin bioanalysis, the following recommendations are of paramount importance:

  • Comprehensive Method Validation: A full validation of the chosen method must be conducted in accordance with the guidelines of regulatory agencies such as the FDA and EMA.[18]

  • Appropriate Internal Standard: The use of a stable isotope-labeled internal standard is strongly advised to accurately compensate for matrix effects and any variability in sample extraction and ionization.

  • Inter-laboratory Cross-Validation: When data from multiple laboratories are intended to be combined or compared, a cross-validation study is indispensable to ensure data consistency and reliability. This entails the analysis of a common set of samples by each laboratory and a comparison of the results against predefined acceptance criteria.

By adhering to these principles and employing rigorously validated methods, researchers can generate high-quality, reproducible data that will confidently support drug development programs and inform clinical decision-making.

References
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Bioanalytical method development for dapagliflozin and saxagliptin by RP-HPLC method. [Link]

  • Senthamil Selvan, P., et al. (2012). Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma. Journal of Chromatography B, 885-886, 81-89. [Link]

  • Jain, P. K., et al. (2021). Bioanalytical Method Development and Validation for the Estimation of Saxagliptin in Marketed Tablet Formulation. Journal of Pharmaceutical Research International, 33(47A), 368-377. [Link]

  • Hoofnagle, A. N., et al. (2024). Interlaboratory Comparison of Antibody-Free LC-MS/MS Measurements of C-peptide and Insulin. Clinical Chemistry, hvae034. [Link]

  • U.S. Food and Drug Administration. (1998). Bioanalytical Methods Validation for Human Studies. [Link]

  • Kaza, M., & Kaza, P. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 533-539. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Neliti. (2022). An insight of development and validation of bio-analytical method in the reference of anti-diabetic drugs by using LC-MS. [Link]

  • Kim, H., et al. (2023). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules, 28(21), 7386. [Link]

  • Cumar, R. P., et al. (2012). A VALIDATED RP – HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF METFORMIN AND SAXAGLIPTIN IN TABLETS. Rasayan Journal of Chemistry, 5(2), 137-141. [Link]

  • Hoofnagle, A. N., et al. (2024). Interlaboratory Comparison of Antibody-Free LC-MS/MS Measurements of C-peptide and Insulin. Clinical Chemistry, hvae034. [Link]

  • Shah, P. A., et al. (2018). LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects. Journal of Pharmaceutical and Biomedical Analysis, 155, 295-303. [Link]

  • ResearchGate. (2023). METHOD DEVELOPMENT AND VALIDATION OF SAXAGLIPTIN BY USING UV SPECTROPHOTOMETRIC AND RP-HPLC TECHNIQUES IN BULK AND TABLET DOSAGE FORM. [Link]

  • bepls. (2020). Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. [Link]

  • Waters Corporation. (n.d.). Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. [Link]

  • ResearchGate. (2024). Interference from anti-drug antibodies on the quantification of insulin: a comparison of an LC-MS/MS assay and immunoassays. [Link]

  • Goday, S., et al. (2018). Development and Validation of a LC-ESI-MS/MS Based Bioanalytical Method for Dapagliflozin and Saxagliptin in Human Plasma. Indian Journal of Pharmaceutical Education and Research, 52(4s), s108-s117. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Al-Malki, A. S., et al. (2020). Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography-Ultraviolet Method. Journal of Young Pharmacists, 12(1), 27-32. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Analytical Method Development of Saxagliptin HCl by RP-HPLC. [Link]

  • Taylor & Francis Online. (2024). Interference from anti-drug antibodies on the quantification of insulin: a comparison of an LC-MS/MS assay and immunoassays. [Link]

  • Journal of Pharmaceutical Research International. (2021). Bioanalytical Method Development and Validation for the Estimation of Saxagliptin in Marketed Tablet Formulation. [Link]

  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • International Journal of Health and Pharmaceutical. (2023). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. [Link]

  • European Medicines Agency. (2011). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

Sources

Assessing the stability of saxagliptin and its metabolites under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the stability of saxagliptin and its metabolites under different conditions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Scientific Rationale

Saxagliptin (BMS-477118) presents a unique stability challenge within the dipeptidyl peptidase-4 (DPP-4) inhibitor class. Unlike Sitagliptin, which is relatively robust, Saxagliptin possesses a primary amine and a nitrile group in proximity, creating a high propensity for intramolecular cyclization . This guide provides a rigorous framework for assessing the stability of Saxagliptin and its major active metabolite, 5-hydroxy saxagliptin (BMS-510849), distinguishing between metabolic biotransformation and chemical degradation.

Why This Matters: Standard stability protocols often fail to capture the "Cyclization Trap" unique to Saxagliptin. In solid-state formulations, interaction with excipients (specifically PEG) accelerates this pathway. This guide prioritizes the separation of the active metabolite from degradation impurities (cyclic amidines) which share similar physicochemical properties.

Comparative Analysis: Stability Under Stress Conditions[1][2][3][4][5]

The following data synthesizes stress testing results, benchmarking Saxagliptin against the general stability profile of the DPP-4 inhibitor class.

Table 1: Stress Degradation Matrix (Saxagliptin vs. Metabolite)
ConditionStressorSaxagliptin StabilityMajor Degradants FormedKinetic Profile (

)
Acidic Hydrolysis 0.1 N HCl, 60°CLabile (<80% recovery)Amide hydrolysis products, SAXA-D1First-order, rapid
Alkaline Hydrolysis 0.1 N NaOH, 60°CVery Labile (<60% recovery)Cyclic Amidine (SCA), EpimersSecond-order (pH dependent)
Oxidative 3%

Moderately Labile N-oxide derivatives, SAXA-D5Complex/Mixed kinetics
Thermal (Solid) 105°C (Dry)Stable (>95% recovery)Minimal (unless excipients present)Zero-order (induction period)
Thermal (Solution) 80°C (H2O)Unstable Cyclic Amidine (SCA)First-order (Autocatalytic)
Photolytic UV/Vis (1.2M lux)Stable NegligibleN/A
Mechanistic Insight: The "Cyclization Trap"

Unlike Vildagliptin, where hydrolysis of the cyano group is the primary pathway, Saxagliptin's degradation is dominated by the nucleophilic attack of the primary amine on the nitrile carbon. This forms a Cyclic Amidine , a reaction that is thermodynamically favored in solution and accelerated by protic solvents.

Figure 1: Saxagliptin Degradation Pathways

Visualization of the competing pathways between metabolic activation (5-OH) and chemical degradation (Cyclization).

SaxagliptinPathways SAX Saxagliptin (Parent) Metabolite 5-OH Saxagliptin (Active Metabolite) SAX->Metabolite CYP3A4/5 (In Vivo) CyclicAmidine Cyclic Amidine (Major Degradant) SAX->CyclicAmidine Intramolecular Cyclization (Solution/High pH) Epimer Epi-Saxagliptin (Impurity) SAX->Epimer Base Catalysis (Epimerization) Hydrolysis Amide Hydrolysis Products SAX->Hydrolysis Acid/Base (Strong)

Caption: Figure 1. Divergent pathways: Metabolic hydroxylation (green) vs. chemical degradation via intramolecular cyclization (red).

Experimental Protocol: Stability-Indicating LC-MS Method

This protocol is designed to separate the parent drug, its active metabolite (5-OH Saxagliptin), and the critical cyclic amidine impurity.

A. Chromatographic Conditions (Self-Validating System)
  • Instrument: UHPLC coupled with Q-ToF MS or Triple Quadrupole.

  • Column: C18 Stationary Phase (e.g., Kinetex C18, 100 x 2.1 mm, 1.7 µm). Reasoning: High surface area required to resolve the polar metabolite from the parent.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 4.0). Reasoning: Acidic pH suppresses amine ionization, improving peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar degradants)

    • 2-10 min: 5%

      
       60% B
      
    • 10-12 min: 60%

      
       90% B (Wash)
      
B. Stress Testing Workflow

To ensure scientific integrity, run the following "Check-Standard" approach.

Figure 2: Stability Assessment Workflow

Logic flow for determining if a degradation peak is a method artifact or true impurity.

StabilityWorkflow Start Start Stability Study Stress Apply Stress Conditions (Acid/Base/Oxidation) Start->Stress Analyze LC-MS Analysis Stress->Analyze CheckPeak New Peak Detected? Analyze->CheckPeak MassCheck Check m/z (Parent + 16 Da?) CheckPeak->MassCheck Yes Valid Valid Degradant CheckPeak->Valid No MetaboliteID Putative N-Oxide (Not Metabolite) MassCheck->MetaboliteID Yes (+16) CyclicCheck Check m/z (Same as Parent?) MassCheck->CyclicCheck No IsomerID Identify as Cyclic Amidine CyclicCheck->IsomerID Yes (Isomer) CyclicCheck->Valid No Artifact Method Artifact

Caption: Figure 2. Decision tree for identifying Saxagliptin degradants. Note that 5-OH Saxagliptin (+16 Da) is metabolic, not a stress degradant.

C. Critical Execution Steps
  • Sample Preparation: Dissolve Saxagliptin in Mobile Phase A. Warning: Do not use pure methanol as diluent; it can induce methoxy-adduct formation under stress.

  • Metabolite Differentiation: 5-hydroxy saxagliptin (m/z ~332) is an oxidative metabolite. In in vitro stress testing (H2O2), you will likely generate N-oxides (also +16 Da).

    • Differentiation: 5-OH saxagliptin elutes earlier than the N-oxide due to the hydroxyl group on the adamantane ring increasing polarity. Use an authentic standard of BMS-510849 to confirm.

  • Cyclization Monitoring: Monitor the transition of Saxagliptin (m/z 316) to Cyclic Amidine (m/z 316). Since masses are identical, chromatographic resolution (

    
    ) is the only validation metric.
    

References

  • Sridhar, S., et al. (2014). LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. Analytical Methods. Link

  • Jones, M., et al. (2011). Kinetic and mechanistic insight into the thermodynamic degradation of saxagliptin. Journal of Organic Chemistry. Link

  • Breder, O., et al. (2020). Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin. Pharmaceutics. Link

  • Scheen, A. J. (2012). Pharmacokinetics of dipeptidylpeptidase-4 inhibitors. Diabetes, Obesity and Metabolism.[1] Link

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Link

Sources

Safety Operating Guide

Part 1: Executive Safety Directive (Immediate Action)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydroxy Saxagliptin-13C3 Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

STOP AND VERIFY: Before initiating any disposal procedure, you must validate the isotopic nature of your material.

  • Material: this compound (Stable Isotope Labeled)[1]

  • Radiological Status: NON-RADIOACTIVE .

  • Critical Error Prevention: Do NOT dispose of this material in radioactive waste streams (e.g.,

    
     or 
    
    
    
    bins).[1] Doing so will trigger a "Mixed Waste" regulatory event, resulting in significant disposal costs and regulatory scrutiny.

Disposal Classification: Treat as Hazardous Chemical Waste (RCRA).[1]

  • Primary Hazard: Potentially bioactive (DPP-4 Inhibitor metabolite); Suspected Reproductive Toxin; Specific Target Organ Toxicity (STOT).[1]

  • Waste Code (Generic): Non-halogenated organic (if in solvent) or Toxic Solid.[1]

Part 2: Chemical Profile & Hazard Identification

To dispose of this compound safely, one must understand its physicochemical properties.[1] As a metabolite of Saxagliptin, it shares structural motifs with the parent drug but possesses distinct solubility and toxicity profiles.

Property Data / Characteristic Operational Implication
Chemical Identity This compound (Stable Isotope)No decay half-life.[1] No shielding required.[1]
Solubility Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water.[1][2]Do not use water as the primary decontamination solvent. Use organic solvents first.[1]
Bioactivity DPP-4 Inhibitor DerivativeTreat as a high-potency compound.[1][3][4] Prevent dust generation.[1][5]
Toxicity Class GHS Category 2 (Reproductive Toxicity); STOT-RE 1Zero-tolerance for drain disposal.[1] All traces must be captured.[6]

Expert Insight: While specific toxicity data for the metabolite may be sparse compared to the parent drug (Saxagliptin), the "Precautionary Principle" mandates treating it with the same hazard banding as the active pharmaceutical ingredient (API), specifically regarding reproductive toxicity and organ damage [1, 2].

Part 3: Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. Improper segregation is the leading cause of laboratory safety violations.

The Segregation Logic Flow

Use the following decision matrix to determine the correct waste stream.

DisposalLogic Start Waste Generation: This compound CheckIso Isotope Check: Is it 13C (Stable)? Start->CheckIso Radio STOP: If 14C/3H, Use Rad Waste Protocol CheckIso->Radio No (Radioactive) State Physical State? CheckIso->State Yes (Stable) Solid Solid Waste (Powder, Vials, Wipes) State->Solid Liquid Liquid Waste (HPLC Effluent, Stock) State->Liquid SolidStream Solid Hazardous Waste (Incineration) Solid->SolidStream Segregate from Sharps SolventCheck Solvent Composition? Liquid->SolventCheck OrgStream High Organic Content (>10% MeOH/ACN) SolventCheck->OrgStream Standard HPLC Waste AqStream Aqueous Buffer (<10% Organic) SolventCheck->AqStream Trace Buffer

Figure 1: Decision logic for segregating stable isotope waste from radioactive and general waste streams.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Expired Vials, Contaminated PPE)

Context: You have a vial with residual solid this compound or contaminated weighing paper.[1]

  • Containment: Place the primary container (vial) and any contaminated solids (weighing boats, gloves) into a clear, sealable secondary bag (e.g., Ziploc).

  • Labeling: Affix a "Hazardous Waste" label.

    • Constituents: Write "this compound (Trace)".[1]

    • Hazard Check: Mark "Toxic".[7]

  • Consolidation: Transfer the sealed bag into the laboratory's Solid Hazardous Waste Drum .

    • Note: Do not place in "Biohazard" (Red Bag) waste unless the compound was introduced into a biological matrix (e.g., blood/tissue). If it is pure chemical waste, it goes to Chemical Incineration.

Scenario B: Disposal of Liquid Waste (HPLC Effluent, Stock Solutions)

Context: You have run an LC-MS/MS analysis.[1] The effluent contains Acetonitrile, Water, and trace this compound.

  • Collection: Direct HPLC outlet tubing into a dedicated "Organic Waste" carboy.

  • Compatibility Check: Ensure the carboy is compatible with organic solvents (HDPE or Glass).

  • Labeling:

    • List all bulk solvents (e.g., "Acetonitrile 50%, Water 50%").

    • Add "Trace this compound" to the constituent list.[1]

  • Closure: When the container is 90% full, cap tightly. Do not leave funnels in open containers (OSHA Violation).

Part 5: Decontamination of Glassware & Surfaces

Because Hydroxy Saxagliptin is sparingly soluble in water, standard soap and water washing is insufficient and may leave bioactive residue.

The "Solubility Rule" Cleaning Protocol

Use the principle of "Like Dissolves Like."

DeconProtocol Dirty Contaminated Glassware Rinse1 Rinse 1: Organic Solvent (MeOH or Acetone) Dirty->Rinse1 Solubilize Collect1 Collect Rinsate (Organic Waste) Rinse1->Collect1 Capture Toxic Rinse2 Rinse 2: Soap + Water Rinse1->Rinse2 Residue Free Rinse3 Rinse 3: DI Water Rinse2->Rinse3 Dry Air Dry & Reuse Rinse3->Dry

Figure 2: Triple-stage decontamination workflow ensuring solubilization of hydrophobic residues.

  • Primary Solubilization: Rinse the vessel with a small volume of Methanol or Acetone. This dissolves the hydrophobic Saxagliptin metabolite [3].

  • Capture: Pour this first rinse into the Organic Hazardous Waste container. Do not pour down the drain.

  • Secondary Wash: Wash with Alconox (or equivalent detergent) and warm water. This can now go down the drain as the active compound has been removed.

  • Final Rinse: Triple rinse with Deionized (DI) water.

Part 6: Regulatory Compliance & Documentation

Adherence to these regulations is not optional. It protects your facility's license to operate.

  • RCRA (Resource Conservation and Recovery Act):

    • While Hydroxy Saxagliptin is not explicitly P-listed (Acute Hazardous) or U-listed by specific CAS in 40 CFR 261.33, it must be characterized by the generator.[1]

    • Determination: Due to bioactive toxicity (STOT/Repro), manage as Hazardous Waste [4].[5]

  • EPA Subpart P (Pharmaceutical Waste):

    • If your facility is a healthcare provider, you may be subject to 40 CFR Part 266 Subpart P .[6]

    • Research Exemption: Most R&D laboratories operate under standard generator rules (VSQG/SQG/LQG) rather than Subpart P, but "Sewering Ban" principles should be universally applied as a best practice [5].

  • Documentation:

    • Update your laboratory's Chemical Hygiene Plan (CHP) to include this specific protocol.

    • Maintain a Waste Log identifying the start date of accumulation and the full date when the container is filled.

References

  • European Directorate for the Quality of Medicines (EDQM). (2023). Saxagliptin for System Suitability SDS.[1][5] Retrieved from [Link][1]

  • PubChem. (2024).[1] Saxagliptin - Chemical and Physical Properties (Solubility).[1][2][3][4] National Library of Medicine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019).[1][8] Management Standards for Hazardous Waste Pharmaceuticals (Subpart P).[1][6][8][9] Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Hydroxy Saxagliptin-13C3

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In modern drug development, the synthesis and application of isotopically labeled active pharmaceutical ingredients (APIs) are fundamental to understanding pharmacokinetics and metabolism. Hydroxy Saxagliptin-13C3, a stable isotope-labeled metabolite of the dipeptidyl peptidase-4 (DPP-4) inhibitor Saxagliptin, is a prime example. While the carbon-13 isotope is non-radioactive, the potent pharmacological activity of the parent molecule necessitates a robust and well-defined safety protocol.[1]

This guide provides essential, immediate safety and logistical information for handling this compound. As your partner in laboratory safety, we move beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of protection that builds confidence and ensures experimental integrity.

Hazard Identification and the Precautionary Principle

This compound is the active metabolite of Saxagliptin, a potent API designed to elicit a biological response at low doses.[2][3][4] Therefore, the primary hazard is not chemical reactivity but its pharmacological activity. Inadvertent exposure through inhalation of aerosolized powder, skin contact, or ingestion could lead to unintended systemic effects. The toxicological properties of this specific labeled material have not been fully investigated, demanding a conservative approach to handling.[5]

Our core directive is to minimize exposure to a level that is As Low As Reasonably Practicable (ALARP) . This is achieved through a multi-layered approach prioritizing engineering controls, supplemented by rigorous personal protective equipment (PPE) protocols.

The First Line of Defense: Engineering Controls

Before any PPE is selected, appropriate engineering controls must be in place. These are designed to contain the hazard at its source, providing the highest level of protection.

  • For Weighing and Handling Powders: All manipulations of solid this compound must be performed within a certified containment device. A ventilated balance enclosure (VBE) or a chemical fume hood is mandatory to control airborne particulates.[5][6] For highly potent compounds, glove box isolators offer an even higher degree of containment and are considered best practice.[7][8]

  • For Handling Solutions: While the risk of aerosolization is lower with solutions, procedures should still be conducted within a chemical fume hood to contain any potential splashes or aerosols generated during vortexing, sonicating, or transferring liquids.

The Essential Barrier: A Comprehensive PPE Protocol

PPE is the final and critical barrier between the researcher and the chemical. The following protocol is designed to provide comprehensive protection during the handling of this compound.

The primary risk associated with powdered APIs is inhalation. Microgram quantities of potent compounds can be pharmacologically active.

  • Minimum Requirement: When handling the solid compound, even within a fume hood, a NIOSH-approved N95 respirator is the minimum requirement.

  • Recommended: For operations with a higher risk of aerosolization (e.g., weighing larger quantities, cleaning spills), a half-mask elastomeric respirator with P100 (HEPA) filters is strongly recommended.

  • Best Practice: For extensive handling or in facilities dealing with multiple potent compounds, a Powered Air-Purifying Respirator (PAPR) offers superior protection and comfort for the user.[9][10]

Causality: The fine, easily dispersible nature of many API powders means that even with careful handling, microscopic particles can become airborne. A respirator ensures that these particles are filtered out before they can enter the respiratory tract.

Protecting the eyes from both powders and splashes is non-negotiable.

  • Mandatory: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.

  • Recommended: Chemical splash goggles should be worn when handling any liquid form of the compound or when there is a significant risk of powder dispersal.[5]

  • Task-Specific: A full-face shield, worn over safety glasses or goggles, is required when handling larger volumes of solutions or during procedures with a high potential for splashing.

The skin provides a potential route for systemic absorption. The use of appropriate gloves is a critical control measure.

  • Double Gloving: Always wear two pairs of nitrile gloves. This practice provides a critical safety margin. If the outer glove is compromised or contaminated, the inner glove continues to provide protection while the outer is safely removed and replaced.

  • Glove Specifications: Use powder-free nitrile gloves. Check for chemical compatibility, although for the small quantities typical in research, nitrile generally offers adequate protection. Ensure gloves are long enough to be tucked into the sleeves of the lab coat or gown.

Causality: The outer glove bears the brunt of any contamination. The double-gloving procedure allows for the safe removal of this contaminated layer without exposing the skin, a common point of failure in single-glove protocols.

Protecting skin and personal clothing from contamination is crucial to prevent take-home exposure.

  • Standard: A clean, long-sleeved laboratory coat is required for all procedures.

  • Recommended: For handling potent compounds, disposable gowns made of a low-linting material, such as Tyvek, are superior.[11] These gowns should have a solid front and elastic cuffs. This prevents the contamination of personal clothing and can be easily removed and disposed of after the procedure.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is entirely dependent on its correct use. The following step-by-step procedures are critical.

Experimental Protocol: PPE Donning and Doffing

  • Donning (Putting On) Sequence:

    • Put on the inner pair of nitrile gloves.

    • Don the disposable gown, ensuring complete coverage.

    • Don the respiratory protection (N95, half-mask, or PAPR hood). Ensure a proper fit test is performed for tight-fitting respirators.

    • Don eye and face protection (goggles or face shield).

    • Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.

  • Doffing (Taking Off) Sequence - The "Contaminated-to-Contaminated" Principle:

    • Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated hazardous waste container.

    • Remove the disposable gown by rolling it down and away from the body, containing the contaminated outer surface inward. Dispose of it.

    • Exit the immediate work area.

    • Remove eye and face protection.

    • Remove respiratory protection.

    • Remove the inner pair of gloves using the same inside-out technique.

    • Wash hands thoroughly with soap and water. This is a final, critical step.[6]

All materials that come into contact with this compound are considered pharmaceutical waste and must be disposed of accordingly.

  • Segregation: Establish a clearly labeled, sealed waste container exclusively for this purpose within the fume hood or designated work area.[12]

  • Waste Stream: This includes used gloves, gowns, weigh papers, pipette tips, and any contaminated labware.

  • Isotope Consideration: While ¹³C is a stable isotope and does not require radiological waste handling, the waste is still pharmacologically active.[1][] It must be handled as hazardous chemical waste.

  • Final Disposal: All pharmaceutical waste should be collected by a certified hazardous waste disposal service, typically destined for incineration.[12][14] Never dispose of this material down the drain or in regular trash.[14]

Summary and Quick Reference

For ease of use, the table below summarizes the required PPE for different laboratory tasks involving this compound.

TaskEngineering ControlRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid Ventilated Balance Enclosure / Fume HoodN95 (Minimum), Half-Mask w/ P100 (Recommended)Safety GlassesDouble Nitrile GlovesDisposable Gown
Preparing Stock Solution Chemical Fume HoodNot required if fully containedGogglesDouble Nitrile GlovesLab Coat / Gown
Dilutions/Aliquoting Chemical Fume Hood / Lab BenchNot requiredSafety GlassesDouble Nitrile GlovesLab Coat
Cleaning a Spill N/AHalf-Mask w/ P100Goggles & Face ShieldDouble Nitrile GlovesDisposable Gown
Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_conclusion Conclusion & Disposal Phase Start Initiate Task: Handling this compound RiskAssessment Perform Task-Specific Risk Assessment Start->RiskAssessment SelectControls Select Engineering Controls (Fume Hood / VBE) RiskAssessment->SelectControls DonPPE Don PPE (Correct Sequence) SelectControls->DonPPE PerformTask Perform Chemical Handling (Weighing, Solubilizing) DonPPE->PerformTask SegregateWaste Segregate Contaminated Waste (Gloves, Tips, Gown) PerformTask->SegregateWaste CleanArea Decontaminate Work Area SegregateWaste->CleanArea Dispose Package Waste for Incineration SegregateWaste->Dispose DoffPPE Doff PPE (Correct Sequence) CleanArea->DoffPPE HandWash Wash Hands Thoroughly DoffPPE->HandWash End Task Complete HandWash->End

Caption: A workflow diagram illustrating the key steps from preparation to disposal for safely handling potent compounds.

References

  • Saxagliptin - Material Safety Datasheet. Amazon S3.

  • Saxagliptin - SAFETY DATA SHEET. Fisher Scientific.

  • MSDS - this compound. KM Pharma Solution Private Limited.

  • Saxagliptin Monograph for Professionals. Drugs.com.

  • Label: SAXAGLIPTIN tablet, film coated. DailyMed - NIH.

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS - Integrated Project Services, LLC.

  • Onglyza, INN-saxagliptin. European Medicines Agency (EMA).

  • Occupational Exposure to Hazardous Chemicals in Laboratories. Occupational Safety and Health Administration (OSHA).

  • Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation.

  • NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Centers for Disease Control and Prevention (CDC).

  • How to Dispose the Waste from Isotope Labeling. BOC Sciences.

  • Pharmaceutical Waste Disposal and Proper Labeling. TriHaz Solutions.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.